Cyclobutyl 4-thiomethylphenyl ketone
Description
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Structure
3D Structure
Properties
IUPAC Name |
cyclobutyl-(4-methylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14OS/c1-14-11-7-5-10(6-8-11)12(13)9-3-2-4-9/h5-9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLQMMBYEQFMGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642523 | |
| Record name | Cyclobutyl[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
716341-27-4 | |
| Record name | Cyclobutyl[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Cyclobutyl 4-(Methylthio)phenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for cyclobutyl 4-(methylthio)phenyl ketone, a valuable intermediate in pharmaceutical and chemical research. The synthesis is primarily achieved through a Friedel-Crafts acylation reaction, a robust and well-established method for the formation of aryl ketones. This document details the necessary starting materials, step-by-step experimental protocols, and relevant quantitative data to facilitate its successful synthesis in a laboratory setting.
Overview of the Synthetic Pathway
The synthesis of cyclobutyl 4-(methylthio)phenyl ketone is a two-step process commencing with the preparation of the requisite starting materials, followed by a final acylation reaction. The overall synthetic scheme is as follows:
-
Preparation of Starting Materials:
-
Synthesis of Thioanisole (Methyl Phenyl Sulfide)
-
Synthesis of Cyclobutanecarbonyl Chloride
-
-
Friedel-Crafts Acylation:
-
Reaction of thioanisole with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst.
-
The following sections will provide detailed methodologies for each of these steps.
Experimental Protocols
Synthesis of Starting Materials
Thioanisole, also known as methyl phenyl sulfide, is a key aromatic precursor in this synthesis.[1] It can be prepared via the methylation of thiophenol.[2]
Reaction:
Experimental Protocol:
-
To a solution of sodium hydroxide (11 mmol) in ethanol (1 mL), add thiophenol (9.1 mmol).
-
Stir the mixture for 5 minutes at room temperature.
-
Add methyl iodide (11 mmol) dropwise to the solution.
-
Continue stirring the reaction mixture for 5 hours at room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous solution with ethyl acetate (3 x 10 mL).
-
Combine the organic fractions and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel using 100% hexane as the eluent to afford pure thioanisole.[3]
Quantitative Data for Thioanisole Synthesis:
| Parameter | Value | Reference |
| Starting Material | Thiophenol, Methyl Iodide | [3] |
| Reagents | Sodium Hydroxide, Ethanol | [3] |
| Reaction Time | 5 hours | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Yield | 99% | [3] |
| Purity | >99% (by GC) | [1] |
Cyclobutanecarbonyl chloride is a reactive acyl halide used in the Friedel-Crafts acylation step.[4][5] It is typically synthesized from cyclobutanecarboxylic acid and a chlorinating agent such as thionyl chloride.[6]
Reaction:
Experimental Protocol (General Procedure):
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, place cyclobutanecarboxylic acid.
-
Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the flask at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 1-2 hours, or until the evolution of gas (SO2 and HCl) ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The remaining liquid is the crude cyclobutanecarbonyl chloride, which can be purified by fractional distillation.
Quantitative Data for Cyclobutanecarbonyl Chloride Synthesis:
| Parameter | Value | Reference |
| Starting Material | Cyclobutanecarboxylic Acid | [6] |
| Reagent | Thionyl Chloride | [6] |
| Boiling Point | 60 °C / 50 mmHg | [7] |
| Density | 1.039 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.455 | [7] |
Friedel-Crafts Acylation for the Synthesis of Cyclobutyl 4-(Methylthio)phenyl Ketone
The final step in the synthesis is the Friedel-Crafts acylation of thioanisole with cyclobutanecarbonyl chloride. This reaction is an electrophilic aromatic substitution where the acyl group is introduced onto the aromatic ring, predominantly at the para position due to the directing effect of the methylthio group.[8]
Reaction:
Experimental Protocol (Proposed):
Note: A specific, detailed protocol for this exact reaction was not found in the initial search. The following is a general procedure based on analogous Friedel-Crafts acylations of thioanisole.[8][9][10]
-
In a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, suspend anhydrous aluminum chloride (1.1 equivalents) in a dry, inert solvent such as dichloromethane or 1,2-dichloroethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of cyclobutanecarbonyl chloride (1.0 equivalent) in the same solvent.
-
Add the cyclobutanecarbonyl chloride solution dropwise to the aluminum chloride suspension with vigorous stirring.
-
After the addition is complete, add a solution of thioanisole (1.0 equivalent) in the same solvent dropwise, maintaining the temperature at 0 °C.
-
Once the addition of thioanisole is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure cyclobutyl 4-(methylthio)phenyl ketone.
Anticipated Quantitative Data for Friedel-Crafts Acylation:
| Parameter | Value (Anticipated) | Reference (Analogous Reactions) |
| Starting Materials | Thioanisole, Cyclobutanecarbonyl Chloride | [8][9] |
| Catalyst | Aluminum Chloride | [9][10] |
| Solvent | Dichloromethane or 1,2-Dichloroethane | [9][10] |
| Reaction Temperature | 0 °C to Room Temperature | [10] |
| Yield | Good to Excellent | [8][11] |
Visualization of the Synthetic Pathway
The following diagram illustrates the logical flow of the synthesis of cyclobutyl 4-(methylthio)phenyl ketone.
Caption: Synthesis pathway of cyclobutyl 4-(methylthio)phenyl ketone.
Conclusion
The synthesis of cyclobutyl 4-(methylthio)phenyl ketone is a straightforward process that can be accomplished in high yield through well-established synthetic methodologies. The key steps involve the preparation of thioanisole and cyclobutanecarbonyl chloride, followed by a Friedel-Crafts acylation. The provided experimental protocols and quantitative data serve as a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis. Careful execution of these steps should lead to the successful synthesis of the target compound.
References
- 1. Page loading... [guidechem.com]
- 2. Thioanisole - Wikipedia [en.wikipedia.org]
- 3. Thioanisole synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Cyclobutanecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. Cyclobutanecarbonyl chloride | 5006-22-4 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 11. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of cyclobutyl 4-thiomethylphenyl ketone
An In-depth Technical Guide to the Physicochemical Properties of Cyclobutyl 4-Thiomethylphenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted , detailed experimental protocols for its synthesis and characterization, and a discussion of its potential relevance in drug development. Given the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules and established chemical principles to provide a robust predictive framework.
Introduction
This compound is an aromatic ketone containing a cyclobutyl moiety and a para-substituted thiomethylphenyl group. The presence of the sulfur-containing aromatic ring and the strained cyclobutyl group suggests potential for interesting biological activity and makes it a compound of interest for medicinal chemistry and drug development. Aromatic ketones are known to be key pharmacophores in a variety of biologically active molecules. This guide outlines the expected physicochemical characteristics of this compound and provides the necessary methodologies for its synthesis and empirical validation.
Predicted Physicochemical Properties
The following table summarizes the predicted . These predictions are based on the analysis of structurally related compounds and general principles of physical organic chemistry.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₄OS |
| Molecular Weight | 206.31 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| Melting Point | Expected to be in the range of 30-60 °C |
| Boiling Point | > 300 °C at atmospheric pressure |
| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. |
| LogP (predicted) | ~3.1 |
| pKa (predicted) | Not readily ionizable |
Synthesis and Characterization
The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This common and reliable method is widely used for the preparation of aryl ketones.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
Materials:
-
Thioanisole (4-methylthioanisole)
-
Cyclobutanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Cyclobutanecarbonyl chloride (1.0 equivalent) is dissolved in anhydrous dichloromethane and added dropwise to the stirred suspension of aluminum chloride via the dropping funnel. The mixture is stirred at 0 °C for 30 minutes.
-
Addition of Thioanisole: Thioanisole (1.1 equivalents) is dissolved in anhydrous dichloromethane and added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and 1 M HCl. The mixture is stirred until the ice has melted. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Characterization Protocols
The identity and purity of the synthesized this compound would be confirmed using the following standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of protons on the cyclobutyl ring, the aromatic ring, and the methyl group, and to determine their chemical environments and coupling patterns.
-
¹³C NMR: To identify the number of unique carbon atoms and confirm the presence of the carbonyl carbon, aromatic carbons, cyclobutyl carbons, and the methyl carbon.
-
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency, typically around 1680-1700 cm⁻¹, and the C-S stretching frequency.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.
-
Melting Point Determination: To determine the melting point of the solid product, which is a key indicator of its purity.
Potential Biological Significance and Signaling Pathways
While no specific biological activity has been reported for this compound, the structural motifs present in the molecule are found in various biologically active compounds. The thiomethylphenyl group is present in some kinase inhibitors and other therapeutic agents. Ketone-containing compounds are also being investigated for their roles in various signaling pathways. For instance, ketone bodies are known to modulate neuronal activity, potentially through interaction with mitochondrial ATP-sensitive potassium channels (mitoKATP).
Below is a hypothetical signaling pathway illustrating how a ketone-containing compound might influence cellular metabolism and oxidative stress, which are relevant considerations in drug development.
Visualizations
Synthesis Workflow
Caption: A workflow diagram illustrating the synthesis of this compound.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway involving a ketone body.
An In-Depth Technical Guide to Cyclobutyl 4-Thiomethylphenyl Ketone (CAS: 716341-27-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutyl 4-thiomethylphenyl ketone, also known as cyclobutyl[4-(methylsulfanyl)phenyl]methanone, is a chemical compound with the CAS number 716341-27-4.[1][2] This document aims to provide a comprehensive overview of its known properties. However, it is important to note that publicly available research on this specific molecule, including detailed experimental protocols, extensive quantitative data, and its role in biological pathways, is limited. The information presented herein is compiled from chemical supplier databases and safety data sheets.
Chemical and Physical Properties
A summary of the basic chemical and physical properties of this compound is provided in Table 1. This data is primarily sourced from chemical suppliers and should be considered as reference information. For research and development purposes, independent verification of these properties is recommended.
| Property | Value | Source(s) |
| CAS Number | 716341-27-4 | [1][2] |
| Molecular Formula | C12H14OS | [1][2] |
| Molecular Weight | 206.304 g/mol | [1] |
| Synonyms | Cyclobutyl[4-(methylsulfanyl)phenyl]methanone | [2] |
| Purity | Typically offered at ≥95% or ≥97% | [2][3] |
Note: Detailed physical properties such as melting point, boiling point, and solubility are not consistently available across public sources.
Synthesis and Manufacturing
Figure 1. A proposed synthetic pathway for this compound.
Potential Research Applications
While specific applications for this compound are not documented in the available literature, its structural motifs suggest potential areas of investigation for researchers in medicinal chemistry and drug discovery. The presence of a ketone group and a thiomethylphenyl moiety could make it a candidate for screening in various biological assays. Ketone-containing compounds are known to be versatile pharmacophores, and the thiomethyl group can influence metabolic stability and receptor binding.
Safety and Handling
According to available safety data sheets, this compound may cause skin, eye, and respiratory irritation.[2] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[2] It should be stored in a well-ventilated area, away from strong oxidizing agents.[2]
Limitations and Future Directions
This technical guide highlights the significant gap in the publicly available scientific literature regarding this compound. There is a notable absence of published research detailing its synthesis, biological activity, or mechanism of action. Future research efforts could focus on:
-
Development and optimization of a reliable synthetic protocol.
-
Screening for biological activity across a range of therapeutic targets.
-
Investigation of its pharmacokinetic and pharmacodynamic properties.
Without such foundational research, the potential of this compound in drug development and other scientific fields remains largely unexplored. Researchers interested in this compound will likely need to perform initial exploratory studies to establish its basic scientific profile.
References
An In-depth Technical Guide on the Proposed Mechanism of Action of Cyclobutyl 4-thiomethylphenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the proposed mechanism of action for the novel compound, cyclobutyl 4-thiomethylphenyl ketone. Based on structural analogy to known calcimimetics and the established pharmacological importance of the cyclobutane moiety in drug design, it is hypothesized that this compound acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). The CaSR, a Class C G-protein coupled receptor (GPCR), is a critical regulator of systemic calcium homeostasis. This document provides a comprehensive overview of the proposed signaling cascade, detailed experimental protocols to validate this hypothesis, and quantitative data from analogous compounds to serve as a benchmark for future studies.
Introduction
This compound is a synthetic small molecule with potential therapeutic applications. While direct pharmacological data is not yet publicly available, its structural features—a cyclobutyl ring linked to a thiomethyl-substituted phenyl ketone—suggest a potential interaction with specific biological targets. The cyclobutane motif has garnered significant interest in medicinal chemistry for its ability to confer favorable pharmacological properties, such as metabolic stability and improved binding affinity, by introducing a three-dimensional, conformationally restricted scaffold.
This guide puts forth the hypothesis that this compound functions as a calcimimetic, a class of drugs that mimic the effect of extracellular calcium by allosterically activating the Calcium-Sensing Receptor (CaSR).[1] This hypothesis is predicated on the structural similarities to conformationally restricted analogues of Cinacalcet, a known calcimimetic.
Proposed Mechanism of Action: Positive Allosteric Modulator of the Calcium-Sensing Receptor (CaSR)
The primary proposed mechanism of action for this compound is the positive allosteric modulation of the Calcium-Sensing Receptor (CaSR). The CaSR is a key regulator of extracellular calcium concentration, primarily expressed in the parathyroid glands and kidneys.[2]
The Calcium-Sensing Receptor (CaSR) Signaling Pathway
The CaSR is a G-protein coupled receptor that, upon activation by extracellular calcium ions (Ca²⁺), initiates a signaling cascade that leads to the inhibition of parathyroid hormone (PTH) secretion.[3] Calcimimetics enhance the sensitivity of the CaSR to extracellular Ca²⁺, leading to a decrease in PTH levels at lower calcium concentrations.[1][4]
The proposed signaling pathway following the binding of this compound to the CaSR is as follows:
-
Binding: The compound is hypothesized to bind to an allosteric site on the transmembrane domain of the CaSR.
-
Conformational Change: This binding induces a conformational change in the receptor, increasing its affinity for extracellular Ca²⁺.
-
G-Protein Activation: The activated CaSR couples with and activates G-proteins, primarily Gαq/11 and Gαi/o.[3]
-
Downstream Signaling:
-
Gαq/11 Pathway: Activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).[3]
-
Gαi/o Pathway: Activation of Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3]
-
-
Biological Response: The culmination of these signaling events within the parathyroid gland is the inhibition of PTH synthesis and secretion.
Mandatory Visualization: Proposed CaSR Signaling Pathway
Caption: Proposed signaling pathway of this compound via CaSR.
Experimental Protocols for Mechanism Validation
To validate the proposed mechanism of action, a series of in vitro assays are required. These experiments are designed to demonstrate the compound's ability to modulate CaSR activity and its downstream signaling pathways.
Intracellular Calcium Mobilization Assay
This assay directly measures the activation of the Gαq/11 pathway by monitoring changes in intracellular calcium concentration.
Objective: To determine if this compound potentiates Ca²⁺-induced intracellular calcium mobilization in cells expressing the CaSR.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human CaSR (HEK-CaSR) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.[1]
-
Dye Loading: The cell monolayers are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, according to the manufacturer's protocol.[5][6] Probenecid may be included to prevent dye leakage.[1]
-
Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to the desired concentrations in an appropriate assay buffer.
-
Assay Procedure:
-
The dye-loaded cell plate is placed in a fluorescence microplate reader (e.g., FlexStation).
-
A baseline fluorescence is recorded.
-
The compound at various concentrations is added to the wells.
-
After a short incubation, a sub-maximal concentration of extracellular Ca²⁺ is added to stimulate the CaSR.
-
Fluorescence is monitored continuously to detect changes in intracellular calcium levels.[1]
-
-
Data Analysis: The increase in fluorescence intensity is proportional to the increase in intracellular calcium. Dose-response curves are generated to determine the EC₅₀ (half-maximal effective concentration) of the compound in potentiating the Ca²⁺ response.
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more direct measure of PLC activation.
Objective: To quantify the accumulation of IP1, a stable metabolite of IP3, as an indicator of CaSR activation.
Methodology:
-
Cell Culture and Plating: HEK-CaSR cells are cultured and plated as described above.
-
Assay: The IP-One ELISA assay kit is used according to the manufacturer's instructions.
-
Stimulation: Cells are incubated with varying concentrations of this compound in the presence of a fixed concentration of extracellular Ca²⁺.
-
Lysis and Detection: Cells are lysed, and the accumulated IP1 is measured using a competitive immunoassay format.
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ of the compound.
Dual Luciferase Reporter Assay
This assay measures the transcriptional activation of downstream signaling pathways.
Objective: To assess the activation of Serum Response Element (SRE) and Nuclear Factor of Activated T-cells (NFAT) response elements, which are downstream of the ERK1/2 and Ca²⁺ pathways, respectively.
Methodology:
-
Cell Transfection: HEK293 cells are co-transfected with plasmids encoding the human CaSR, a firefly luciferase reporter gene under the control of either the SRE or NFAT promoter, and a Renilla luciferase gene under a constitutive promoter (for normalization).
-
Cell Plating and Stimulation: Transfected cells are plated and subsequently stimulated with various concentrations of this compound in the presence of extracellular Ca²⁺.
-
Lysis and Luciferase Measurement: Cells are lysed, and both firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. Fold activation is calculated relative to vehicle-treated cells, and dose-response curves are generated.
Experimental Workflow Diagram
Caption: Workflow for validating the proposed mechanism of action.
Quantitative Data Summary (Hypothetical Benchmarks)
The following tables present hypothetical quantitative data based on typical results for known calcimimetics like Cinacalcet. These values should serve as a reference for interpreting experimental results for this compound.
Table 1: In Vitro Potency in CaSR Activation Assays
| Assay Type | Parameter | Hypothetical Value for this compound | Reference Value (Cinacalcet) |
| Intracellular Calcium Mobilization | EC₅₀ (nM) | 10 - 100 | ~50 nM |
| IP1 Accumulation | EC₅₀ (nM) | 20 - 150 | ~28 nM |
| SRE Reporter Assay | EC₅₀ (nM) | 50 - 250 | Data not readily available |
| NFAT Reporter Assay | EC₅₀ (nM) | 50 - 300 | Data not readily available |
Table 2: Effect on PTH Secretion from Cultured Parathyroid Cells
| Compound | Parameter | Hypothetical Value | Reference Value (Cinacalcet) |
| This compound | IC₅₀ (nM) | 30 - 200 | ~28 nM |
Conclusion
This technical guide proposes that this compound acts as a positive allosteric modulator of the Calcium-Sensing Receptor. This hypothesis is grounded in the structural characteristics of the molecule and its analogy to known calcimimetics. The provided experimental protocols offer a clear path to validating this proposed mechanism of action. Successful validation would position this compound as a potential therapeutic agent for disorders characterized by abnormal calcium homeostasis, such as secondary hyperparathyroidism. The data presented herein should facilitate the design and interpretation of future preclinical studies.
References
- 1. Calcimimetic - Wikipedia [en.wikipedia.org]
- 2. Role of Calcimimetics in Treating Bone and Mineral Disorders Related to Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery-and-development-of-calcimimetic-and-calcilytic-compounds - Ask this paper | Bohrium [bohrium.com]
- 4. m.youtube.com [m.youtube.com]
- 5. EP1203761B1 - Calcium receptor-active compounds - Google Patents [patents.google.com]
- 6. US6211244B1 - Calcium receptor-active compounds - Google Patents [patents.google.com]
An In-depth Technical Guide on the Biological Activity of Cyclobutyl 4-thiomethylphenyl Ketone
Introduction
Cyclobutyl 4-thiomethylphenyl ketone is a chemical compound with the molecular formula C12H14OS. While the broader class of aryl ketones has been a subject of interest in medicinal chemistry, specific and detailed research into the biological activity of this particular molecule is not extensively documented in publicly available scientific literature. This guide aims to synthesize the available information on structurally related compounds to provide a potential framework for understanding the biological relevance and guiding future research on this compound.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is crucial for predicting its biological behavior.
| Property | Value | Source |
| Molecular Weight | 206.31 g/mol | PubChem |
| XLogP3 | 3.1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Caption: Table 1. Physicochemical properties of a related isomer, Cyclobutyl 2-thiomethylphenyl ketone.
Synthesis and Potential Biological Relevance
The synthesis of functionalized cyclobutyl ketones is an active area of research in medicinal chemistry. Methodologies for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones have been developed.[1] This highlights the interest in cyclobutane-containing molecules for drug design, as the cyclobutane motif can confer beneficial pharmacological properties.[1]
While direct biological data for this compound is unavailable, the broader class of molecules known as epothilones, some of which contain a cyclobutyl group, have been investigated as antineoplastic agents that interact with tubulin.[2] It is important to note that these are structurally complex macrocycles and are not direct analogs of the much simpler this compound.
Postulated Signaling Pathway Interactions
Given the absence of direct experimental data, we can only postulate potential interactions based on the activities of other ketone-containing compounds and molecules with thiomethylphenyl groups. For instance, various ketone derivatives have been shown to interact with a wide range of biological targets, including enzymes and receptors.
To illustrate a hypothetical workflow for investigating the biological activity of a novel compound like this compound, the following diagram outlines a potential screening cascade.
Caption: A hypothetical experimental workflow for characterizing the biological activity of a novel compound.
Experimental Protocols
As no specific biological studies on this compound have been identified, this section will outline a general experimental protocol that could be adapted to investigate its potential biological effects. The following is a representative protocol for a cell viability assay, a common initial step in drug discovery.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in the cell culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with medium containing various concentrations of the test compound. A vehicle control (DMSO) and a positive control (a known cytotoxic agent) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The biological activity of this compound remains an unexplored area of research. While the synthesis of related compounds is of interest to medicinal chemists, dedicated studies to elucidate the specific biological effects and mechanism of action of this compound are lacking. Future research should focus on a systematic screening of this molecule against a panel of biological targets, starting with broad-based cellular assays and progressing to more specific mechanistic studies. The insights gained from such investigations will be crucial in determining the potential of this compound as a lead compound for drug development.
References
Cyclobutyl 4-Thiomethylphenyl Ketone: A Technical Review of Synthesis, Properties, and Potential Applications
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of cyclobutyl 4-thiomethylphenyl ketone, a novel compound with potential applications in medicinal chemistry and materials science. Due to the limited direct literature on this specific molecule, this document compiles information from closely related analogues and established synthetic methodologies to present a predictive yet thorough analysis. The guide covers potential synthetic routes, predicted physicochemical and spectroscopic properties, and a discussion of possible biological activities based on structural similarities to known bioactive molecules.
Synthesis and Experimental Protocols
The synthesis of this compound can be logically achieved through a Friedel-Crafts acylation reaction. This well-established method involves the reaction of thioanisole with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst.
Proposed Synthetic Scheme:
A plausible and efficient route to the target compound is the Friedel-Crafts acylation of thioanisole.
Caption: Proposed Friedel-Crafts acylation synthesis of this compound.
Detailed Experimental Protocol (Predictive):
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (DCM) as the solvent.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of thioanisole (1.0 equivalent) in anhydrous DCM to the flask dropwise.
-
Acylation: Add a solution of cyclobutanecarbonyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the stirred mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Physicochemical and Spectroscopic Data
The following tables summarize the predicted and known quantitative data for this compound and its close structural analogues.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C12H14OS | |
| Molecular Weight | 206.31 g/mol | [1] |
| XLogP3 | 3.1 | [1] |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 2 | |
| Exact Mass | 206.07653624 Da | [1] |
Table 2: Spectroscopic Data of Analogous Compounds
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) |
| Cyclobutyl methyl ketone | 3.1 (m, 1H), 2.1 (s, 3H), 1.8-2.3 (m, 6H) | 209.0, 48.0, 25.0, 18.0 | 1710 (C=O) |
| 4-(Methylthio)acetophenone | 7.8 (d, 2H), 7.2 (d, 2H), 2.5 (s, 3H) | 197.0, 145.0, 130.0, 125.0, 26.0, 15.0 | 1670 (C=O) |
| Cyclobutyl 2-thiomethylphenyl ketone | 7.2-7.5 (m, 4H), 3.8 (m, 1H), 2.4 (s, 3H), 1.8-2.3 (m, 6H) | Not available | Not available |
Based on the data from analogous compounds, the following spectroscopic characteristics are predicted for this compound:
-
1H NMR: Aromatic protons as two doublets between 7.2-7.9 ppm, a multiplet for the cyclobutyl methine proton around 3.5-3.9 ppm, a singlet for the methylthio protons around 2.5 ppm, and multiplets for the remaining cyclobutyl protons between 1.8-2.4 ppm.
-
13C NMR: A carbonyl carbon signal around 195-205 ppm, aromatic carbons between 125-145 ppm, the cyclobutyl methine carbon around 45-55 ppm, the methylthio carbon around 15 ppm, and other cyclobutyl carbons between 18-26 ppm.
-
IR Spectroscopy: A strong carbonyl (C=O) stretching band in the range of 1670-1690 cm-1, characteristic of an aryl ketone conjugated with the aromatic ring. Aromatic C-H stretching bands will appear around 3000-3100 cm-1, and aliphatic C-H stretching bands just below 3000 cm-1.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, its structural motifs are present in compounds with known pharmacological effects. Aryl ketones are a common scaffold in medicinal chemistry. For instance, some diarylpentanoids, which contain an aryl ketone moiety, have shown anti-inflammatory and anti-infective properties.[2]
The introduction of a cyclobutyl group can increase the metabolic stability and lipophilicity of a molecule, potentially improving its pharmacokinetic profile. The thiomethylphenyl group is also found in various bioactive compounds.
Hypothetical Signaling Pathway Involvement:
Given the prevalence of aryl ketones in kinase inhibitors, it is plausible that this compound could interact with certain protein kinases. A hypothetical interaction is depicted below.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Conclusion
This compound represents an unexplored area of chemical space. Based on established synthetic protocols and data from analogous compounds, its synthesis is feasible, and its spectral properties can be reasonably predicted. The structural features of this molecule suggest potential for biological activity, warranting further investigation into its synthesis and pharmacological evaluation. This technical guide serves as a foundational document to encourage and support future research into this promising compound.
References
discovery and history of cyclobutyl 4-thiomethylphenyl ketone
Introduction
Cyclobutyl 4-thiomethylphenyl ketone, identified by the CAS number 716341-27-4, is an aryl ketone characterized by a cyclobutyl group and a 4-thiomethylphenyl substituent. While this compound is commercially available from several chemical suppliers, a review of publicly accessible scientific literature and patent databases does not yield specific information regarding its initial discovery, detailed synthesis history, or any comprehensive biological studies. Its primary utility appears to be as a chemical intermediate or building block in organic synthesis.
This technical guide provides a plausible synthetic route for this compound based on established chemical principles, specifically the Friedel-Crafts acylation. Due to the absence of published biological research, this document cannot provide quantitative data on biological activity or detail any associated signaling pathways.
Physicochemical Properties
A summary of the basic physicochemical properties for this compound is provided below.
| Property | Value | Source |
| CAS Number | 716341-27-4 | [1][2][3] |
| Molecular Formula | C₁₂H₁₄OS | [2] |
| Molecular Weight | 206.31 g/mol |
Proposed Synthesis: Experimental Protocol
The synthesis of this compound can be achieved via the Friedel-Crafts acylation of thioanisole with cyclobutanecarbonyl chloride. This electrophilic aromatic substitution reaction is a standard method for the preparation of aryl ketones.
Reaction Scheme:
Thioanisole + Cyclobutanecarbonyl Chloride → this compound + HCl
Materials and Equipment:
-
Thioanisole (4-(methylthio)benzene)
-
Cyclobutanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Ice bath
-
Reflux condenser (if heating is required, though unlikely for this reaction)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0 °C using an ice bath.
-
Formation of Acylium Ion: Cyclobutanecarbonyl chloride (1.0 equivalent) dissolved in a minimal amount of anhydrous dichloromethane is added dropwise to the stirred AlCl₃ suspension. The mixture is stirred at 0 °C for 20-30 minutes to allow for the formation of the acylium ion complex.
-
Addition of Thioanisole: Thioanisole (1.0 equivalent), dissolved in anhydrous dichloromethane, is added dropwise to the reaction mixture via an addition funnel over a period of 30 minutes, maintaining the temperature at 0 °C. The reaction mixture will typically develop a deep color.
-
Reaction Progression: The reaction is stirred at 0 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (thioanisole) is consumed.
-
Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.
-
Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure product.
Synthetic Workflow Diagram
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
A thorough search of scientific databases and literature reveals no published studies on the biological activity of this compound. Consequently, there is no information available regarding its mechanism of action, potential therapeutic targets, or any involvement in cellular signaling pathways. Further research would be required to elucidate any pharmacological properties of this compound.
Conclusion
This compound is a known chemical compound, available commercially as a synthetic intermediate. In the absence of specific literature on its discovery and biological function, this guide has provided a well-founded, proposed protocol for its synthesis via Friedel-Crafts acylation. This serves as a foundational document for researchers who may wish to synthesize and explore the properties of this and related compounds. Any future work to characterize its biological effects would be novel and contribute new knowledge to the field.
References
Spectroscopic Characterization of Cyclobutyl 4-Thiomethylphenyl Ketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the expected spectroscopic data for cyclobutyl 4-thiomethylphenyl ketone, a compound of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally analogous compounds. Detailed, standardized experimental protocols for acquiring these spectra are also provided to guide researchers in the empirical validation of the predicted data. This guide is intended to serve as a foundational resource for the synthesis, identification, and characterization of this compound.
Introduction
Cyclobutyl ketones, particularly those bearing functionalized aromatic rings, are valuable scaffolds in drug discovery and organic synthesis. The unique conformational properties of the cyclobutane ring can impart favorable pharmacological characteristics, such as metabolic stability and binding affinity. The 4-thiomethylphenyl moiety is also a key functional group in various bioactive molecules. Accurate spectroscopic characterization is critical for the unambiguous identification and quality control of newly synthesized compounds like this compound. This document outlines the predicted spectroscopic signature of this compound and provides the necessary experimental protocols for its characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known data for related structures, including cyclobutyl phenyl ketone, 4-substituted acetophenones, and compounds containing a 4-thiomethylphenyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.90 | Doublet | 2H | Aromatic H (ortho to C=O) |
| ~ 7.30 | Doublet | 2H | Aromatic H (meta to C=O) |
| ~ 3.80 | Quintet | 1H | CH (cyclobutyl) |
| ~ 2.55 | Singlet | 3H | S-CH₃ |
| ~ 2.30 - 2.45 | Multiplet | 2H | CH₂ (cyclobutyl) |
| ~ 2.10 - 2.25 | Multiplet | 2H | CH₂ (cyclobutyl) |
| ~ 1.85 - 2.00 | Multiplet | 2H | CH₂ (cyclobutyl) |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 199.0 | C=O (ketone) |
| ~ 145.0 | Aromatic C (para to C=O, attached to S) |
| ~ 134.0 | Aromatic C (ipso, attached to C=O) |
| ~ 128.5 | Aromatic CH (ortho to C=O) |
| ~ 125.0 | Aromatic CH (meta to C=O) |
| ~ 49.0 | CH (cyclobutyl) |
| ~ 25.5 | CH₂ (cyclobutyl) |
| ~ 18.0 | CH₂ (cyclobutyl) |
| ~ 15.0 | S-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 | Medium-Weak | Aromatic C-H stretch |
| ~ 2950 | Medium | Aliphatic C-H stretch (cyclobutyl) |
| ~ 1680 | Strong | C=O stretch (aryl ketone, conjugated)[1] |
| ~ 1600 | Medium | Aromatic C=C stretch |
| ~ 1400 | Medium | CH₂ bend (cyclobutyl) |
| ~ 1220 | Medium | C-C stretch (ketone-aryl) |
| ~ 820 | Strong | C-H out-of-plane bend (para-disubstituted ring) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound (Electron Ionization)
| m/z | Predicted Identity | Notes |
| 220 | [M]⁺• | Molecular Ion (assuming ¹²C, ¹H, ¹⁶O, ³²S) |
| 192 | [M - C₂H₄]⁺• | Loss of ethylene from the cyclobutyl ring |
| 165 | [M - C₄H₇]⁺ | Loss of cyclobutyl radical via α-cleavage[2] |
| 135 | [C₇H₅S]⁺ | [4-(thiomethyl)phenyl]⁺ fragment |
| 121 | [C₇H₅O]⁺ | Loss of S-CH₃ group |
| 77 | [C₆H₅]⁺ | Phenyl fragment |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.
Procedure:
-
Sample Preparation: Accurately weigh 10-20 mg of the purified compound for ¹H NMR (or 50-75 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).[3] Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[4]
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[3] Perform automatic or manual shimming to optimize the magnetic field homogeneity and achieve sharp spectral lines.[3]
-
Acquisition:
-
For ¹H NMR , acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.
-
For ¹³C NMR , use a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.[5]
-
Sample Application: Place a small amount of the solid sample directly onto the diamond ATR crystal.[6]
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[7]
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.[5]
-
Data Processing: The acquired spectrum is automatically ratioed against the background by the instrument software to produce the final transmittance or absorbance spectrum.
-
Cleaning: After the measurement, retract the pressure clamp, remove the sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol).[6]
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
-
Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.[8][9]
-
Mass Analysis: The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[9]
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.
-
Data Analysis: Identify the molecular ion peak ([M]⁺•) to determine the molecular weight. Analyze the major fragment ions to gain structural information, comparing them to known fragmentation mechanisms for ketones and aromatic compounds.[2]
Workflow and Data Integration
The characterization of a newly synthesized compound like this compound is a systematic process. The following diagram illustrates the logical workflow for spectroscopic analysis, where data from each technique is used to build a comprehensive and confirmed structural assignment.
Caption: Logical workflow for the synthesis and spectroscopic confirmation of a target compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. 4.5. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis [bio-protocol.org]
- 6. agilent.com [agilent.com]
- 7. google.com [google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Solubility Profile of Cyclobutyl 4-thiomethylphenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and methodologies for determining the solubility profile of cyclobutyl 4-thiomethylphenyl ketone. Given the limited direct experimental data on this specific compound, this guide leverages information on closely related analogues and established protocols for characterizing the solubility of poorly soluble ketones.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄OS | |
| Molecular Weight | 206.31 g/mol | PubChem (for 2-thiomethylphenyl isomer)[1] |
| Predicted Boiling Point | 343.6 ± 25.0 °C | ChemicalBook[2] |
| Predicted Density | 1.13 ± 0.1 g/cm³ | ChemicalBook[2] |
| XLogP3 (for 2-thiomethylphenyl isomer) | 3.1 | PubChem[1] |
| XLogP3 (for 4-(thiomorpholinomethyl)phenyl isomer) | 2.9 | PubChem[3] |
Note: The XLogP3 value, a computed measure of hydrophobicity, for the isomeric and a more complex analogue suggests that this compound is likely to have low aqueous solubility.
Experimental Protocols for Solubility Determination
For a novel or poorly characterized compound such as this compound, a tiered and systematic approach is recommended to determine its solubility in various solvents. The following protocols are adapted from established methodologies for poorly soluble substances.
Kinetic Solubility Assessment using the Shake-Flask Method
This method is a widely used approach to determine the thermodynamic equilibrium solubility of a compound.[4][5]
Objective: To determine the saturation concentration of the test compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO))
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical method.
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visually apparent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at a standard value, such as 25°C or 37°C.
-
After the equilibration period, cease agitation and allow the vials to stand to let the excess solid settle.
-
To separate the undissolved solid, centrifuge the samples at a high speed.[5]
-
Carefully collect an aliquot of the supernatant. It is crucial to avoid disturbing the solid pellet. Filtration may also be used, but care must be taken to ensure the filter does not adsorb the compound.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC.
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Tiered Approach for Solubility in Formulation Vehicles
For drug development purposes, understanding the solubility in various formulation vehicles is critical. A tiered approach can efficiently determine the most suitable solvent system.[6]
Objective: To systematically identify a suitable solvent and determine the solubility limit in preferred formulation vehicles.
Procedure:
-
Tier 1: Aqueous Media: Begin by assessing the solubility in aqueous buffers relevant to physiological conditions (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Tier 2: Co-solvents: If the aqueous solubility is low, investigate the effect of adding co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol) to the aqueous media.
-
Tier 3: Non-aqueous Solvents: For compounds with very low aqueous solubility, assess solubility in neat organic solvents commonly used in formulations, such as DMSO and N-methyl-2-pyrrolidone (NMP).[6]
-
Mechanical Assistance: At each tier, mechanical methods such as vortexing and sonication can be employed to facilitate dissolution. Warming the solution (e.g., to 37°C) can also be tested.[6]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for determining the solubility profile of a poorly soluble compound like this compound.
Caption: Workflow for solubility determination of a poorly soluble compound.
Signaling Pathways and Biological Activity
Currently, there is no specific information in the public domain regarding the biological activity or associated signaling pathways of this compound. While ketones, in general, can act as signaling molecules (e.g., ketone bodies inhibiting histone deacetylases), it would be speculative to assign any such role to this specific compound without experimental evidence.[7][8] Researchers investigating this molecule would need to conduct in vitro and in vivo studies to elucidate its pharmacological profile.
References
- 1. Cyclobutyl 2-thiomethylphenyl ketone | C12H14OS | CID 24724123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 716341-27-4 [amp.chemicalbook.com]
- 3. Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone | C16H21NOS | CID 24724546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
An In-depth Technical Guide on the Stability and Degradation of Cyclobutyl 4-Thiomethylphenyl Ketone
Disclaimer: Publicly available literature does not contain specific stability and degradation studies for cyclobutyl 4-thiomethylphenyl ketone. Therefore, this guide provides a comprehensive framework based on the known chemistry of its functional groups and established principles of drug stability testing. The experimental protocols and potential degradation pathways described herein are intended as a general guide for researchers and drug development professionals.
Introduction
This compound is a molecule of interest in medicinal chemistry, incorporating a cyclobutane ring, a ketone linker, and a thiomethyl-substituted phenyl ring. Understanding the stability and degradation profile of this compound is critical for its potential development as a pharmaceutical agent. This guide outlines the potential degradation pathways, provides detailed experimental protocols for stability testing, and presents a framework for data interpretation.
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways under various stress conditions. The primary sites susceptible to degradation are the thioether and ketone functional groups.
-
Oxidation: The thioether group is prone to oxidation, which can lead to the formation of the corresponding sulfoxide and subsequently the sulfone. This is a common degradation pathway for molecules containing a sulfide linkage.
-
Photodegradation: Ketones, particularly aryl ketones, can be susceptible to photodegradation through processes like Norrish-type reactions. Upon absorption of UV light, the ketone can undergo cleavage or rearrangement.
-
Hydrolysis: While the primary functional groups are not highly susceptible to hydrolysis, extreme pH and temperature conditions could potentially promote reactions, although this is generally less likely compared to oxidation.
-
Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions, the specifics of which would need to be determined experimentally.
Forced Degradation Studies: Experimental Protocols
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to identify potential degradation products. The following are detailed protocols for conducting such studies on this compound.
3.1. General Stock Solution Preparation
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol. This stock solution will be used for all stress conditions.
3.2. Hydrolytic Degradation
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N sodium hydroxide.
-
Dilute the final solution to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N hydrochloric acid.
-
Dilute the final solution to a suitable concentration for analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and dilute to a suitable concentration for analysis.
-
3.3. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the final solution to a suitable concentration for analysis.
3.4. Photolytic Degradation
-
Expose a solution of the compound, as well as the solid compound, to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, prepare solutions of appropriate concentration for analysis.
3.5. Thermal Degradation
-
Place the solid compound in a thermostatically controlled oven at 70°C for 48 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed solid for analysis.
3.6. Sample Analysis
All samples from the forced degradation studies, along with an unstressed control, should be analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer. The method should be capable of separating the parent compound from all degradation products.
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise table to allow for easy comparison of the stability of this compound under different stress conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (RT/m/z) |
| Acid Hydrolysis | 0.1 N HCl | 24 h | 60°C | < 5% | 1 | Not Applicable |
| Base Hydrolysis | 0.1 N NaOH | 24 h | 60°C | < 5% | 1 | Not Applicable |
| Neutral Hydrolysis | Water | 24 h | 60°C | < 2% | 0 | Not Applicable |
| Oxidation | 3% H₂O₂ | 24 h | 25°C | 25% | 2 | 12.5 min / [M+16]+ |
| Photolysis | 1.2 million lux h | - | 25°C | 15% | 3 | 10.2 min |
| Thermal (Solid) | - | 48 h | 70°C | < 3% | 1 | Not Applicable |
Data presented is hypothetical and for illustrative purposes only.
Visualizations
5.1. Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
5.2. Hypothetical Degradation Pathway: Oxidation
This diagram illustrates the potential oxidative degradation pathway of the thiomethyl group.
Conclusion
While specific degradation data for this compound is not currently available in the public domain, this guide provides a robust framework for its stability assessment. Based on its chemical structure, the primary degradation pathway is likely to be oxidation of the thioether group. The provided experimental protocols offer a starting point for comprehensive forced degradation studies, which are crucial for identifying and characterizing potential degradants. The systematic approach outlined here will enable researchers to build a thorough understanding of the stability profile of this compound, a critical step in its potential development as a therapeutic agent.
An In-depth Technical Guide to the Homologs and Analogs of Cyclobutyl 4-Thiomethylphenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyl 4-thiomethylphenyl ketone and its related analogs represent a class of compounds with significant potential in medicinal chemistry. The incorporation of a cyclobutyl moiety is a recognized strategy in drug design to enhance metabolic stability, improve binding efficiency, and explore novel chemical space. This technical guide provides a comprehensive overview of the known homologs and analogs of this compound, detailing their chemical properties, plausible synthetic routes, and potential biological activities. While direct biological data for the parent compound is limited in publicly accessible literature, this guide consolidates available information on related structures to inform future research and development efforts. A potential, though unconfirmed, biological target for this class of compounds may be the Janus kinase (JAK) family of enzymes, based on patent literature for other cyclobutane-containing derivatives.
Chemical Data of Homologs and Analogs
A variety of homologs and analogs of this compound have been identified. Their chemical properties are summarized in the tables below for comparative analysis.
Table 1: Core Compound and its Direct Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 716341-27-4 | C₁₂H₁₄OS | 206.31 |
| Cyclobutyl 2-thiomethylphenyl ketone | 898790-56-2 | C₁₂H₁₄OS | 206.31 |
| Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone | 898781-89-0 | C₁₄H₁₈OS | 234.36 |
| Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone | 898783-30-7 | C₁₆H₂₁NOS | 275.4 |
Table 2: Homologs with Varying Alkyl and Aryl Substituents
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Cyclobutyl phenyl ketone | 5407-98-7 | C₁₁H₁₂O | 160.21 |
| Cyclobutyl methyl ketone | 3019-25-8 | C₆H₁₀O | 98.14 |
| Cyclobutyl 4-methylphenyl ketone | 53342-39-5 | C₁₂H₁₄O | 174.24 |
| 4-Chlorophenyl cyclobutyl ketone | 77585-25-2 | C₁₁H₁₁ClO | 194.66 |
| 4-Bromophenyl cyclobutyl ketone | 898790-60-8 | C₁₁H₁₁BrO | 239.11 |
| Cyclopentyl 4-thiomethylphenyl ketone | 180048-75-3 | C₁₃H₁₆OS | 220.33 |
Synthetic Methodologies
The synthesis of this compound and its analogs can be approached through established organic chemistry reactions. The following sections detail plausible experimental protocols for the synthesis of the core molecule and the functionalization of the cyclobutyl ring to generate analogs.
Synthesis of the Core Structure: Friedel-Crafts Acylation
A primary route to this compound is the Friedel-Crafts acylation of thioanisole with cyclobutanecarbonyl chloride. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid.
Experimental Protocol: Friedel-Crafts Acylation of Thioanisole
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Dissolve cyclobutanecarbonyl chloride (1.0 eq) in anhydrous dichloromethane and add it dropwise to the stirred suspension via the dropping funnel.
-
Addition of Thioanisole: After the addition of the acyl chloride is complete, add thioanisole (1.0 eq), dissolved in anhydrous dichloromethane, dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition of thioanisole, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir the mixture until the ice has melted.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound.
Synthesis of Analogs: Functionalization of the Cyclobutyl Ring
A powerful method for the synthesis of 1,3-difunctionalized cyclobutane analogs involves a two-step sequence of a Norrish-Yang cyclization followed by a palladium-catalyzed C-C bond cleavage and functionalization.[1] This allows for the introduction of various substituents on the cyclobutyl ring.
Experimental Protocol: Norrish-Yang Cyclization
-
Reaction Setup: In a quartz reaction vessel, dissolve the starting cyclobutyl aryl ketone (1.0 eq) in an appropriate solvent such as benzene or acetonitrile.
-
Photolysis: Irradiate the solution with a UV lamp (e.g., 365 nm) at room temperature while stirring.
-
Monitoring: Monitor the reaction for the formation of the bicyclo[1.1.1]pentan-2-ol intermediate by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting bicyclo[1.1.1]pentan-2-ol intermediate by column chromatography.
Experimental Protocol: Palladium-Catalyzed C-C Cleavage and Arylation
-
Reaction Setup: To a reaction vial, add the purified bicyclo[1.1.1]pentan-2-ol intermediate (1.0 eq), an aryl iodide (1.5 eq), palladium(II) acetate (0.1 eq), a suitable ligand (e.g., a phosphine ligand, 0.2 eq), and a silver(I) oxide (2.0 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to the vial.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 100 °C for 20 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the cis-γ-arylated cyclobutyl aryl ketone.
Potential Biological Activity and Signaling Pathways
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is initiated by the binding of cytokines to their specific transmembrane receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes.
Below is a diagram illustrating the key steps of the JAK-STAT signaling pathway.
Caption: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway.
Experimental Workflows
The synthesis and evaluation of this compound and its analogs would follow a logical experimental workflow. The diagram below outlines the key stages from synthesis to potential biological evaluation.
Caption: A general experimental workflow for the synthesis and evaluation of this compound and its analogs.
Conclusion
This compound and its derivatives are an intriguing class of compounds for further investigation in drug discovery. This guide has provided a foundational understanding of their chemical properties, plausible and detailed synthetic routes, and a potential, though speculative, biological target in the JAK-STAT pathway. The lack of direct quantitative biological data for the core compound highlights a significant opportunity for future research. The experimental protocols and workflows outlined herein provide a roadmap for researchers to synthesize these compounds and explore their therapeutic potential. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of this promising chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 5. JAK/STAT signaling - My Cancer Genome [mycancergenome.org]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
Potential Research Applications of Cyclobutyl 4-Thiomethylphenyl Ketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on cyclobutyl 4-thiomethylphenyl ketone is limited in publicly available literature. This guide provides a comprehensive overview of its potential research applications based on the known properties and activities of structurally related compounds. The information presented herein is intended to serve as a predictive resource to stimulate and guide future research endeavors.
Introduction
Cyclobutyl ketones represent a promising class of compounds in medicinal chemistry and materials science. The rigid, three-dimensional nature of the cyclobutyl ring can confer unique pharmacological properties, including enhanced metabolic stability and improved binding affinity to biological targets. When coupled with a 4-thiomethylphenyl group, a moiety known to influence electronic properties and metabolic pathways, the resulting molecule, this compound, presents a compelling scaffold for a variety of research applications. This technical guide explores the potential of this compound, offering insights into its physicochemical properties, plausible synthetic routes, and prospective roles in drug discovery and chemical biology.
Physicochemical Properties (Predicted)
| Property | Cyclobutyl 2-thiomethylphenyl ketone[1] | Cyclopentyl 4-thiomethylphenyl ketone[2] | Cyclobutyl 4-methylphenyl ketone[3] | This compound (Predicted) |
| Molecular Formula | C₁₂H₁₄OS | C₁₃H₁₆OS | C₁₂H₁₄O | C₁₂H₁₄OS |
| Molecular Weight ( g/mol ) | 206.31 | 220.33 | 174.24 | ~206.31 |
| Purity (%) | - | 97.0 | 97.0 | >95% (typical for research grade) |
| InChI Key | BVKMQDIJXIQUFH-UHFFFAOYSA-N | CUZRHAZHEIPAQG-UHFFFAOYSA-N | WLMXFDVNBWUEOP-UHFFFAOYSA-N | (Not available) |
| XLogP3 | 3.1 | - | - | ~3.0 - 3.5 |
| Boiling Point (°C) | - | - | - | (Not available) |
| Density (g/mL) | - | - | - | (Not available) |
Potential Research Applications
The unique structural features of this compound suggest several promising avenues for research, primarily in the field of medicinal chemistry.
Kinase Inhibitor Development
The phenyl ketone scaffold is a common feature in many kinase inhibitors. The 4-thiomethylphenyl group can engage in specific interactions within the ATP-binding pocket of various kinases. The cyclobutyl moiety can serve as a rigid scaffold to orient the key pharmacophoric features, potentially leading to high-affinity and selective inhibitors.
Probe for Nuclear Receptor Modulation
The lipophilic nature of the compound suggests potential interactions with nuclear receptors. The 4-thiomethylphenyl group can undergo metabolic oxidation to the corresponding sulfoxide and sulfone, which may exhibit altered binding affinities and pharmacological profiles. This metabolic potential makes it an interesting candidate for developing probes to study nuclear receptor function and regulation.
Building Block for Novel Heterocycles
The ketone functionality serves as a versatile handle for further chemical modifications. It can be readily converted into a variety of heterocyclic systems, such as pyrazoles, imidazoles, and oxazoles, which are prevalent in many biologically active molecules. The cyclobutyl and 4-thiomethylphenyl groups would impart unique physicochemical properties to these novel heterocyclic scaffolds.
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the Friedel-Crafts acylation of thioanisole with cyclobutanecarbonyl chloride.
Materials:
-
Thioanisole
-
Cyclobutanecarbonyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of thioanisole (1.0 eq) in dry DCM at 0 °C, add anhydrous AlCl₃ (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Add cyclobutanecarbonyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired product.
General Kinase Inhibition Assay
Materials:
-
Kinase of interest (e.g., a specific tyrosine kinase)
-
Peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.
-
Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Visualizations
Caption: Proposed synthetic workflow for this compound.
References
Methodological & Application
Application Notes and Protocols: Laboratory Synthesis of Cyclobutyl 4-Thiomethylphenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Cyclobutyl 4-thiomethylphenyl ketone is an aromatic ketone that incorporates a cyclobutane moiety and a methylthio-substituted phenyl ring. Aromatic ketones are a significant class of compounds in organic chemistry and are often used as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The thioether group, in particular, can be a key functional handle for further molecular modifications. The synthesis of this compound is most directly achieved through the Friedel-Crafts acylation of thioanisole.
Synthesis Pathway
The synthesis of this compound is proposed to proceed via a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution reaction, the acylium ion, generated from cyclobutanecarbonyl chloride and a Lewis acid catalyst, attacks the electron-rich aromatic ring of thioanisole. The methylthio group (-SCH3) is an ortho-, para-directing group, and due to steric hindrance, the para-substituted product is expected to be the major isomer.
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Protocols
Note: The following protocols are generalized based on standard Friedel-Crafts acylation procedures and may require optimization.
Protocol 1: Synthesis of Cyclobutanecarbonyl Chloride from Cyclobutanecarboxylic Acid
This preliminary step is necessary if cyclobutanecarbonyl chloride is not commercially available.
Materials:
-
Cyclobutanecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclobutanecarboxylic acid in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride or oxalyl chloride to the solution at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to reflux until the evolution of gas (SO₂ or CO and CO₂) ceases.
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator.
-
Purify the resulting cyclobutanecarbonyl chloride by distillation under reduced pressure.
Protocol 2: Friedel-Crafts Acylation for the Synthesis of this compound
Materials:
-
Thioanisole
-
Cyclobutanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent (e.g., carbon disulfide, nitrobenzene)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Chromatography apparatus
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Suspend anhydrous aluminum chloride (approximately 1.1 to 1.3 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension in an ice bath (0 °C).
-
In the dropping funnel, prepare a solution of cyclobutanecarbonyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the cyclobutanecarbonyl chloride solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the mixture for an additional 15-30 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Prepare a solution of thioanisole (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture, again maintaining the temperature at 0 °C.
-
After the addition of thioanisole, allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
As experimental data for this compound is not available, the following table presents predicted data based on the analysis of structurally similar compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₄OS |
| Molecular Weight | 206.31 g/mol |
| Appearance | Expected to be a colorless to pale yellow solid or oil |
| Boiling Point | > 200 °C (at atmospheric pressure) |
| Melting Point | Likely a low-melting solid |
| ¹H NMR (CDCl₃, ppm) | δ 7.8-8.0 (d, 2H), 7.2-7.4 (d, 2H), 3.8-4.0 (m, 1H), 2.5 (s, 3H), 2.0-2.4 (m, 6H) |
| ¹³C NMR (CDCl₃, ppm) | δ ~200 (C=O), ~145 (Ar-C), ~135 (Ar-C), ~128 (Ar-CH), ~125 (Ar-CH), ~45 (CH), ~25 (CH₂), ~18 (CH₂), ~15 (SCH₃) |
| IR (cm⁻¹) | ~1680 (C=O stretch), ~1600, 1500 (C=C aromatic stretch), ~2950 (C-H alkane stretch) |
| Mass Spectrum (m/z) | Expected molecular ion peak at 206, with significant fragments at 163 (M-C₃H₅) and 135 (M-C₄H₇O) |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of the target ketone.
Safety Precautions
-
Friedel-Crafts reactions should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is highly reactive with water and should be handled with care. The quenching process is exothermic and should be done slowly and with cooling.
-
Thionyl chloride and oxalyl chloride are corrosive and toxic. They should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Conclusion
The synthesis of this compound can be reasonably achieved through a Friedel-Crafts acylation of thioanisole with cyclobutanecarbonyl chloride. While a specific, optimized protocol and experimental characterization data are not currently documented in scientific literature, the generalized procedures provided herein offer a solid foundation for researchers to develop a successful synthesis. The predicted data serves as a useful guide for the analysis and confirmation of the final product. As with any chemical synthesis, careful planning, adherence to safety protocols, and systematic optimization are crucial for a successful outcome.
Application Notes and Protocols for the Purification of Cyclobutyl 4-Thiomethylphenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of cyclobutyl 4-thiomethylphenyl ketone, a crucial intermediate in various research and development settings. The following sections outline methods for purification via column chromatography and recrystallization, as well as analytical techniques for purity assessment.
Introduction
This compound is an aromatic ketone containing a thioether linkage. Its synthesis, commonly achieved through a Friedel-Crafts acylation of thioanisole with cyclobutanecarbonyl chloride, can result in a mixture of the desired product, unreacted starting materials, and isomeric byproducts. Effective purification is therefore critical to ensure the integrity of subsequent experimental results and the quality of downstream products. The purification strategies outlined below are designed to remove these common impurities.
Potential Impurities
A thorough understanding of potential impurities is key to developing an effective purification strategy. Based on a typical Friedel-Crafts acylation synthesis, the primary impurities may include:
-
Unreacted Thioanisole: The starting material for the acylation reaction.
-
Unreacted Cyclobutanecarbonyl Chloride: The acylating agent.
-
Ortho-Isomer (Cyclobutyl 2-thiomethylphenyl ketone): A common byproduct of electrophilic aromatic substitution on monosubstituted benzene rings.
-
Lewis Acid Catalyst Residues: Such as aluminum chloride (AlCl₃), which is often used in stoichiometric amounts and must be thoroughly removed during the reaction workup.[1][2]
-
Solvent Residues: From the reaction and extraction steps.
Purification Strategies
Two primary methods for the purification of this compound are detailed below: column chromatography and recrystallization. The choice of method will depend on the impurity profile and the desired final purity.
Column Chromatography
Column chromatography is a highly effective technique for separating the target compound from its isomers and other impurities based on differences in polarity.[3][4]
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation:
-
In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
Gently swirl the beaker to ensure all the silica gel is wetted and to remove any air bubbles.
-
-
Column Packing:
-
Secure a glass chromatography column vertically. Ensure the stopcock is closed.
-
Place a small plug of glass wool at the bottom of the column, followed by a thin layer of sand.
-
Carefully pour the silica gel slurry into the column.
-
Continuously tap the side of the column to ensure even packing and prevent the formation of air bubbles or channels.
-
Once the silica has settled, add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Open the stopcock and drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Carefully apply the sample solution to the top of the silica gel column using a pipette.
-
Rinse the sample flask with a small amount of eluent and add this to the column to ensure complete transfer.
-
Drain the solvent until the sample has been adsorbed onto the silica gel.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent to separate the compounds. A typical gradient might be from 95:5 to 80:20 hexane:ethyl acetate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting fractions onto a Thin Layer Chromatography (TLC) plate and visualizing under UV light.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Data Presentation: Column Chromatography Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient |
| Initial Eluent Composition | 95:5 (Hexane:Ethyl Acetate) |
| Final Eluent Composition | 80:20 (Hexane:Ethyl Acetate) |
| Detection Method | UV visualization (254 nm) |
Workflow for Column Chromatography
Caption: Workflow for the purification of this compound by column chromatography.
Recrystallization
Recrystallization is a purification technique for solid compounds based on differences in solubility at different temperatures.[2][5][6]
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Potential solvents include ethanol, isopropanol, or a mixture of ethanol and water.
-
To test solvents, place a small amount of the crude product in a test tube and add a few drops of the solvent. Heat the mixture to see if the solid dissolves and then cool to see if crystals form.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to dissolve the solid completely. Add the solvent in small portions while heating and swirling the flask.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration. Place a fluted filter paper in a pre-heated funnel and filter the hot solution into a clean, pre-heated Erlenmeyer flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or by air drying.
-
Data Presentation: Recrystallization Solvent Screening
| Solvent/Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Formation |
| Ethanol | High | Moderate | Fair |
| Isopropanol | High | Low | Good |
| Ethanol/Water (e.g., 9:1) | High | Low | Excellent |
| Hexane | Low | Low | Poor |
Logical Flow for Recrystallization
Caption: Logical flow diagram for the recrystallization of this compound.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
Thin Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the progress of a reaction and the purity of column chromatography fractions.
Protocol:
-
Spot a small amount of the dissolved sample onto a TLC plate.
-
Develop the plate in a chamber containing a suitable eluent (e.g., 80:20 hexane:ethyl acetate).
-
Visualize the plate under UV light. A pure compound should appear as a single spot.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both qualitative and quantitative analysis of volatile compounds. For sulfur-containing compounds, a sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) can provide enhanced sensitivity and selectivity.[7][8]
Typical GC Parameters:
| Parameter | Value/Description |
| Column | Agilent J&W DB-Sulfur SCD or similar |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 320 °C at 10 °C/min |
| Detector | Mass Spectrometer (MS) or Sulfur Chemiluminescence Detector (SCD) |
High-Performance Liquid Chromatography (HPLC)
HPLC can also be used to assess purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for aromatic ketones.
Summary
The purification of this compound can be effectively achieved using standard laboratory techniques. Column chromatography offers excellent separation of isomers and other impurities, while recrystallization is a powerful method for obtaining highly pure crystalline material. The choice of method, or a combination of both, will depend on the specific impurity profile of the crude product. Purity should be rigorously assessed by appropriate analytical methods such as TLC, GC-MS, and HPLC to ensure the quality of the final compound for its intended research or developmental application.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. cup.edu.cn [cup.edu.cn]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Metal-catalyzed Approaches to Aryl Thioethers - Wordpress [reagents.acsgcipr.org]
- 6. Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. agilent.com [agilent.com]
Application Notes and Protocols for Cyclobutyl 4-Thiomethylphenyl Ketone in In-Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyl 4-thiomethylphenyl ketone is a synthetic compound belonging to the phenyl ketone class. While specific in-vitro data for this exact molecule is not extensively available in public literature, the broader class of phenyl ketone derivatives has demonstrated a range of biological activities.[1] These include potential applications in metabolic disorders, inflammation, and oncology.[1] This document provides detailed application notes and experimental protocols for the in-vitro evaluation of this compound, based on the known activities of structurally related compounds. The proposed assays will help elucidate its potential mechanism of action and cytotoxic profile.
Potential Research Applications
Based on the activities of similar phenyl ketone derivatives, this compound could be investigated for the following in-vitro applications:
-
Modulation of Oxidoreductase Activity: Phenyl ketone derivatives have been shown to interact with oxidoreductases, such as NAD(P)H:quinone oxidoreductase 1 (NQO1).[1] This enzyme plays a crucial role in cellular defense against oxidative stress. In-vitro assays can determine if this compound acts as a substrate or inhibitor of NQO1.
-
Anti-inflammatory Effects: Phenyl ketones have been explored for their anti-inflammatory properties.[1] In-vitro assays can be employed to assess the compound's ability to inhibit protein denaturation, a hallmark of inflammation.
-
Cytotoxicity and Anti-proliferative Activity: As with any compound intended for therapeutic use, evaluating its effect on cell viability is critical. Standard cytotoxicity assays can determine the concentration-dependent effects of the compound on various cell lines.
Data Presentation
Currently, there is no specific quantitative data available in the public domain for this compound. The following table is a template that can be used to summarize experimental findings from the proposed in-vitro assays.
| In-Vitro Assay | Cell Line / Enzyme | Endpoint | Result (e.g., IC50, EC50, % Inhibition) | Positive Control |
| NQO1 Activity Assay | Recombinant NQO1 | Enzyme Activity | Dicoumarol | |
| Cell Viability (MTT Assay) | e.g., HepG2, RAW 264.7 | Cell Viability (%) | Doxorubicin | |
| Anti-inflammatory (Protein Denaturation Assay) | Bovine Serum Albumin | % Inhibition | Diclofenac Sodium |
Experimental Protocols
Here are detailed protocols for the key in-vitro experiments.
NQO1 Enzyme Activity Assay
This assay determines the effect of this compound on the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1). The assay measures the reduction of a substrate by NQO1, which can be monitored spectrophotometrically.
Materials:
-
Recombinant human NQO1 enzyme
-
NADPH
-
Menadione (NQO1 substrate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Bovine Serum Albumin (BSA)
-
Tris-HCl buffer (pH 7.4)
-
Dicoumarol (NQO1 inhibitor, positive control)
-
This compound
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents:
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4) with 0.01% Tween-20.
-
NQO1 Enzyme Solution: Dilute recombinant NQO1 in assay buffer to the desired concentration.
-
Substrate Solution: Prepare a stock solution of Menadione in ethanol and further dilute in assay buffer.
-
NADPH Solution: Dissolve NADPH in assay buffer.
-
MTT Solution: Dissolve MTT in PBS to a concentration of 5 mg/mL.[2]
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions in assay buffer. Ensure the final solvent concentration does not exceed 1% in the assay.
-
Positive Control: Prepare a stock solution of Dicoumarol in a suitable solvent and prepare serial dilutions.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 50 µL of the test compound or control (assay buffer for negative control, Dicoumarol for positive control).
-
Add 25 µL of NQO1 enzyme solution to each well.
-
Add 25 µL of NADPH solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
To initiate the reaction, add 100 µL of the substrate solution (Menadione and MTT mixture) to each well.
-
Immediately measure the absorbance at 440 nm using a microplate reader in kinetic mode for 10-15 minutes, taking readings every minute.[3]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition of NQO1 activity for each concentration of the test compound compared to the negative control.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Experimental Workflow for NQO1 Activity Assay
Caption: Workflow for the in-vitro NQO1 enzyme activity assay.
Cell Viability - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Selected cell line (e.g., HepG2 for liver toxicity, RAW 264.7 for immune cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[4]
-
This compound
-
Doxorubicin (positive control for cytotoxicity)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and doxorubicin in a complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (negative control) and medium with the highest concentration of the solvent used for the test compound (vehicle control).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Experimental Workflow for MTT Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
In-Vitro Anti-inflammatory Activity - Protein Denaturation Assay
This assay evaluates the ability of a compound to inhibit protein denaturation, a process implicated in inflammation. Bovine serum albumin (BSA) is used as the protein that is denatured by heat.
Materials:
-
Bovine Serum Albumin (BSA)
-
Tris-HCl buffer (pH 6.6)
-
This compound
-
Diclofenac Sodium (positive control)
-
Water bath
-
UV-Vis Spectrophotometer
Protocol:
-
Prepare Solutions:
-
Prepare a 1% w/v solution of BSA in Tris-HCl buffer.
-
Prepare serial dilutions of this compound and Diclofenac Sodium in Tris-HCl buffer.
-
-
Assay Procedure:
-
The reaction mixture consists of 0.5 mL of the test compound or control at various concentrations and 0.5 mL of the 1% BSA solution.[5]
-
A control group consists of 0.5 mL of Tris-HCl buffer and 0.5 mL of the 1% BSA solution.
-
Incubate the mixtures at 37°C for 20 minutes.[5]
-
Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.[5]
-
After cooling, measure the absorbance of the solutions at 280 nm using a UV-Vis spectrophotometer.[6]
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] * 100
-
Plot the percentage inhibition against the compound concentration to determine the IC50 value.
-
Signaling Pathway - Nrf2-Keap1 Pathway and NQO1 Regulation
Caption: Hypothesized modulation of the Nrf2-Keap1 pathway.
References
- 1. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. abcam.com [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - BE [thermofisher.com]
- 5. In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. [mdpi.com]
- 6. medwinpublishers.com [medwinpublishers.com]
Application Notes and Protocols for Cyclobutyl 4-thiomethylphenyl Ketone as a Chemical Probe: Acknowledgment of Limited Data and a Hypothetical Framework
Initial research indicates that specific data on the biological activity, mechanism of action, and established applications of cyclobutyl 4-thiomethylphenyl ketone as a chemical probe are not currently available in the public scientific literature. Therefore, the following application notes and protocols are presented as a hypothetical framework. This document outlines the essential experiments and data required to validate and utilize this compound as a chemical probe, based on general principles of chemical biology and drug discovery.
Introduction and Hypothetical Rationale
Cyclobutyl ketones are a class of organic molecules that have gained interest in medicinal chemistry due to their unique conformational properties and metabolic stability. The incorporation of a thiomethylphenyl group suggests potential for interactions with biological targets that have specific pockets accommodating sulfur-containing moieties. As a hypothetical chemical probe, this compound could be investigated for its ability to selectively modulate the activity of a specific protein or pathway, thereby enabling the study of that target's function in biological systems.
A chemical probe is a small molecule that is used to study and manipulate a biological system, often by binding to a specific protein target. To be considered a useful chemical probe, a compound should ideally possess high potency, selectivity, and a known mechanism of action.
Hypothetical Applications
Based on its structural features, this compound could be hypothetically explored for the following applications:
-
Enzyme Inhibition: The ketone and thiomethylphenyl moieties could potentially interact with the active site of various enzymes, such as kinases, proteases, or metabolic enzymes.
-
Receptor Modulation: The compound could be screened for its ability to act as an agonist or antagonist for specific cellular receptors.
-
Pathway Elucidation: If found to selectively inhibit a particular protein, it could be used to dissect the role of that protein in cellular signaling pathways.
Data Presentation: A Template for Characterization
To establish this compound as a chemical probe, the following quantitative data would need to be generated and could be presented in the following tabular format:
Table 1: Hypothetical Physicochemical and In Vitro Properties
| Property | Value | Method |
| Molecular Weight | 206.31 g/mol | Calculation |
| Purity | >95% | HPLC, NMR |
| Solubility | (To be determined) | Aqueous buffer, DMSO |
| IC₅₀ / EC₅₀ / Kᵢ | (To be determined) | Biochemical/Cell-based assay |
| Target Selectivity | (To be determined) | Kinase panel, Receptor panel |
| Cell Permeability | (To be determined) | PAMPA, Caco-2 assay |
| Metabolic Stability | (To be determined) | Microsomal stability assay |
Experimental Protocols: A Roadmap for Validation
The following are detailed, albeit hypothetical, experimental protocols that would be necessary to characterize the activity of this compound.
General Synthesis of Cyclobutyl Aryl Ketones
While a specific synthesis for this compound is not detailed in the literature, a general approach for the synthesis of cyclobutyl aryl ketones can be adapted.
Protocol 1: Synthesis via Friedel-Crafts Acylation
-
Reactant Preparation: To a solution of thioanisole (4-methylthiobenzene) in a suitable anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) at 0°C.
-
Acylation: Slowly add cyclobutanecarbonyl chloride to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with ice-water and extract the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Hypothetical Biochemical Assay for Target Engagement
Protocol 2: In Vitro Kinase Inhibition Assay (Example)
-
Reagent Preparation: Prepare a stock solution of this compound in 100% DMSO. Prepare serial dilutions in assay buffer.
-
Assay Setup: In a 96-well plate, add the kinase, its specific peptide substrate, and ATP.
-
Compound Addition: Add the serially diluted compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect kinase activity using a suitable method (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Hypothetical Cell-Based Assay for Target Validation
Protocol 3: Western Blot Analysis of Pathway Modulation
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the phosphorylated form of a downstream target of the hypothetical protein of interest. Also, probe for the total protein as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the effect of the compound on the signaling pathway.
Visualization of Hypothetical Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway that could be investigated and a general experimental workflow for characterizing a novel chemical probe.
Caption: Hypothetical signaling pathway where the probe inhibits Kinase B.
Caption: General workflow for chemical probe validation.
Conclusion
While "this compound" is a chemically defined entity, its utility as a chemical probe remains to be established. The application notes and protocols provided here are intended to serve as a guide for the necessary research and development. Should experimental data emerge demonstrating its potency, selectivity, and biological mechanism of action, this document can be updated to reflect its validated applications in chemical biology and drug discovery. Researchers are encouraged to perform the outlined experiments to determine if this compound has the potential to be a valuable tool for studying biological systems.
Application Notes and Protocols for Cell Culture Treatment with Cyclobutyl 4-Thiomethylphenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the in vitro evaluation of cyclobutyl 4-thiomethylphenyl ketone, a novel small molecule with potential therapeutic applications. Due to the limited existing data on its biological activity, this protocol outlines a systematic approach to assess its effects on cell viability, and to investigate its potential mechanism of action by analyzing key signaling pathways and gene expression. The provided methodologies are intended to serve as a foundational guide for researchers initiating studies on this compound.
Introduction
This compound is an aromatic ketone compound. While the biological effects of this specific molecule are not yet characterized, related ketone bodies have been shown to influence cellular metabolism and signaling pathways, including those pivotal to cancer cell proliferation and survival such as the PI3K/Akt/mTOR pathway.[1][2] This protocol details a series of experiments to determine the cytotoxic and mechanistic properties of this compound in a cancer cell line model.
Materials and Reagents
-
Compound: this compound
-
Cell Lines: e.g., MCF-7 (human breast adenocarcinoma), A549 (human lung carcinoma), or other relevant cancer cell lines.
-
Cell Culture Media: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Cell Viability: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Reagents for Western Blotting: RIPA lysis buffer, protease and phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, PVDF membranes, primary and secondary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, and a loading control like β-actin).
-
Reagents for qPCR: TRIzol reagent, cDNA synthesis kit, SYBR Green qPCR master mix, and primers for target genes.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells in 96-well plates for viability assays, or 6-well plates for protein and RNA extraction, at a density that allows for logarithmic growth during the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to achieve the desired final concentrations.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of the compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for specified time points (e.g., 24, 48, and 72 hours).
Cell Viability Assay (MTT Assay)
-
Following the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[3]
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[3][4][5]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Isolate total RNA from treated cells using TRIzol reagent.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.[6]
-
qPCR: Perform qPCR using SYBR Green master mix and primers for genes of interest (e.g., genes downstream of the PI3K/Akt pathway).[7][8]
-
Data Analysis: Analyze the relative gene expression using the 2-ΔΔCt method, normalized to a housekeeping gene.[7]
Data Presentation
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | 24 | Data |
| 48 | Data | |
| 72 | Data | |
| A549 | 24 | Data |
| 48 | Data | |
| 72 | Data |
Table 2: Relative Protein Expression from Western Blot Analysis
| Treatment Group | p-Akt / Akt Ratio | p-mTOR / mTOR Ratio |
| Vehicle Control | 1.00 | 1.00 |
| Compound (X µM) | Data | Data |
| Compound (Y µM) | Data | Data |
Table 3: Relative Gene Expression from qPCR Analysis
| Treatment Group | Target Gene 1 (Fold Change) | Target Gene 2 (Fold Change) |
| Vehicle Control | 1.00 | 1.00 |
| Compound (X µM) | Data | Data |
| Compound (Y µM) | Data | Data |
Visualizations
Experimental Workflow
Caption: A flowchart of the experimental procedure.
Hypothesized Signaling Pathway
Caption: A hypothesized mechanism of action for the compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Ketone supplementation decreases tumor cell viability and prolongs survival of mice with metastatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Reverse transcription polymerase chain reaction - Wikipedia [en.wikipedia.org]
- 7. oaepublish.com [oaepublish.com]
- 8. stackscientific.nd.edu [stackscientific.nd.edu]
Application Notes and Protocols for In-Vivo Evaluation of Cyclobutyl 4-thiomethylphenyl Ketone
Disclaimer: As of late 2025, publicly available literature lacks specific in-vivo studies for cyclobutyl 4-thiomethylphenyl ketone. The following application notes and protocols are presented as a hypothetical framework based on standard methodologies for the in-vivo evaluation of novel small molecule therapeutics, particularly drawing parallels from research on other phenyl ketone derivatives. These are intended for illustrative and guidance purposes for researchers and drug development professionals.
Introduction
This compound is a synthetic compound belonging to the phenyl ketone class. While its specific biological activities are not yet characterized in the public domain, related phenyl ketone derivatives have demonstrated potential therapeutic effects, including anti-inflammatory and hepatoprotective properties. This document outlines a hypothetical in-vivo research plan to assess the tolerability, pharmacokinetics, and efficacy of this compound in a murine model.
Hypothetical Quantitative Data Summary
The following tables represent plausible data that could be generated from the described in-vivo studies.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice following a single oral dose of 10 mg/kg.
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 2.5 | µg/mL |
| Tmax (Time to Cmax) | 1.0 | h |
| AUC (Area Under the Curve) | 10.5 | µg*h/mL |
| Half-life (t1/2) | 4.2 | h |
| Bioavailability | 35 | % |
Table 2: Hypothetical Efficacy Data in a Murine Model of Lipopolysaccharide (LPS)-Induced Acute Inflammation.
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control | - | 550 ± 45 | 800 ± 60 |
| Compound | 5 | 420 ± 30 | 650 ± 50 |
| Compound | 10 | 280 ± 25 | 450 ± 40 |
| Dexamethasone (Positive Control) | 1 | 150 ± 20 | 200 ± 25 |
Experimental Protocols
3.1. Maximum Tolerated Dose (MTD) Study
Objective: To determine the maximum dose of this compound that can be administered to mice without causing significant toxicity.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
8-week-old C57BL/6 mice (male and female)
-
Standard laboratory equipment for animal handling and observation.
Protocol:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare a dose escalation series of the compound in the chosen vehicle.
-
Administer single doses of the compound via oral gavage to groups of mice (n=3 per sex per dose group).
-
Observe animals for clinical signs of toxicity (e.g., changes in weight, behavior, and appearance) at regular intervals for 14 days.
-
At the end of the observation period, euthanize the animals and perform gross necropsy.
-
The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.
3.2. Efficacy Study in an LPS-Induced Inflammation Model
Objective: To evaluate the anti-inflammatory effects of this compound in a mouse model of acute inflammation.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control)
-
8-week-old BALB/c mice (male)
-
ELISA kits for TNF-α and IL-6
Protocol:
-
Acclimatize mice for one week.
-
Randomly assign mice to treatment groups (n=8 per group): Vehicle, Compound (multiple doses), and Positive Control.
-
Administer the compound or vehicle orally one hour prior to the inflammatory challenge.
-
Induce inflammation by intraperitoneal injection of LPS (1 mg/kg).
-
Two hours post-LPS injection, collect blood samples via cardiac puncture under anesthesia.
-
Prepare serum and measure the concentrations of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.
-
Analyze the data for statistically significant differences between treatment groups.
Visualizations
4.1. Hypothetical Signaling Pathway
The following diagram illustrates a potential mechanism of action where the compound inhibits a key inflammatory signaling pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
4.2. Experimental Workflow
The diagram below outlines the general workflow for the in-vivo efficacy study.
Caption: Workflow for the in-vivo efficacy study.
Application Notes and Protocols for the Quantification of Cyclobutyl 4-Thiomethylphenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyl 4-thiomethylphenyl ketone is a compound of interest in pharmaceutical research and development. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic, toxicokinetic, and quality control studies. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described methods are based on established principles for the analysis of aromatic ketones and can be adapted and validated for specific research needs.
Quantitative Data Summary
The following table summarizes the typical performance characteristics expected for the analytical methods described. These values are illustrative and should be confirmed during in-house method validation.
| Parameter | HPLC-UV (with DNPH derivatization) | GC-MS (with PFBHA derivatization) | LC-MS/MS (direct injection) |
| Limit of Detection (LOD) | 10 - 20 ng/mL | 1 - 5 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 30 - 60 ng/mL | 5 - 15 ng/mL | 0.5 - 3 ng/mL |
| Linearity (r²) | > 0.998 | > 0.999 | > 0.999 |
| Recovery (%) | 90 - 105% | 92 - 108% | 95 - 105% |
| Precision (%RSD) | < 10% | < 8% | < 5% |
Experimental Protocols
Quantification by HPLC-UV following Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
This method is suitable for the quantification of this compound in samples where the concentration is expected to be in the higher ng/mL to µg/mL range. Derivatization with DNPH enhances the UV absorbance, thereby improving sensitivity.[1][2]
Materials:
-
This compound reference standard
-
2,4-Dinitrophenylhydrazine (DNPH) solution (0.2% in acetonitrile with 1% phosphoric acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. From this stock, prepare a series of calibration standards by serial dilution.
-
Sample Preparation and Derivatization:
-
To 1 mL of sample (or standard), add 1 mL of the DNPH solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
Allow the mixture to cool to room temperature.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the derivatized sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 40% methanol in water to remove interferences.
-
Elute the DNPH-derivatized analyte with 3 mL of acetonitrile.
-
-
HPLC Analysis:
-
Inject the eluted sample into the HPLC system.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm.
-
Quantify the analyte by comparing the peak area to the calibration curve.
-
Quantification by GC-MS following Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
This method offers high sensitivity and selectivity, making it suitable for trace-level quantification of this compound. Derivatization with PFBHA creates a volatile and electron-capturing derivative, ideal for GC-MS analysis.[3]
Materials:
-
This compound reference standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in water)
-
Ethyl acetate (GC grade)
-
Sodium sulfate (anhydrous)
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in ethyl acetate. Create calibration standards through serial dilution.
-
Sample Preparation and Derivatization:
-
To 1 mL of sample (or standard), add 200 µL of the PFBHA solution.
-
Vortex and heat at 70°C for 60 minutes.
-
Cool to room temperature and add 1 mL of ethyl acetate.
-
Vortex vigorously for 1 minute to extract the derivative.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject the dried organic extract into the GC-MS system.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.[3]
-
MS Detection: Monitor characteristic ions of the PFBHA-derivatized analyte.
-
Quantification by LC-MS/MS
LC-MS/MS is a highly sensitive and selective technique for the direct quantification of small molecules in complex matrices, often without the need for derivatization.[4][5][6]
Materials:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound and the internal standard in acetonitrile.
-
Create calibration standards by spiking blank matrix with the analyte and a fixed concentration of the IS.
-
For sample analysis, add the internal standard to the sample matrix.
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile containing the IS to 1 volume of the sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Quantify the analyte based on the ratio of its peak area to that of the internal standard, plotted against the calibration curve.
-
Visualizations
Caption: Workflow for HPLC-UV analysis of this compound.
References
- 1. auroraprosci.com [auroraprosci.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. drugtargetreview.com [drugtargetreview.com]
Formulation of Cyclobutyl 4-Thiomethylphenyl Ketone for Research Applications
Introduction
Cyclobutyl 4-thiomethylphenyl ketone is a small molecule of interest in contemporary drug discovery and chemical biology research. As with many novel compounds, its physicochemical properties, such as aqueous solubility, are often suboptimal for direct use in biological assays. This document provides detailed application notes and standardized protocols for the formulation of this compound for both in vitro and in vivo research purposes. The aim is to provide researchers, scientists, and drug development professionals with a practical guide to solubilize and prepare this compound for consistent and reproducible experimental results.
Due to the limited availability of specific experimental data for this compound, the following protocols are based on established methodologies for the formulation of poorly soluble small molecules.[1][2][3][4] The quantitative data presented are hypothetical and for illustrative purposes. Researchers are strongly encouraged to perform their own solubility and stability assessments.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing an appropriate formulation strategy.[5]
| Property | Value | Source |
| CAS Number | 716341-27-4 | [6] |
| Molecular Formula | C₁₂H₁₄OS | [7] |
| Molecular Weight | 206.31 g/mol | [7] |
| Appearance | Not Available | [7] |
| Boiling Point | Not Available | [7] |
| Melting Point | Not Available | [7] |
| Solubility | Not Available | [7] |
| Stability | Stable under recommended temperatures and pressures. | [7] |
Table 1: Physicochemical properties of this compound.
Solubility Assessment Protocol
Prior to preparing stock solutions, it is essential to determine the solubility of this compound in various solvents commonly used in research settings.[8][9]
Objective: To identify suitable solvents for preparing stock and working solutions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Polyethylene glycol 400 (PEG400)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
HPLC-UV or other suitable analytical method
Procedure:
-
Prepare a supersaturated solution by adding an excess amount of this compound to 1 mL of each test solvent in separate microcentrifuge tubes.
-
Vortex the tubes vigorously for 2 minutes.
-
Place the tubes on a rotator at room temperature for 24 hours to reach equilibrium.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with an appropriate solvent for analysis.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Hypothetical Solubility Data:
| Solvent | Solubility (mg/mL) | Observations |
| DMSO | > 100 | Readily dissolves |
| Ethanol | ~25 | Soluble with vortexing |
| PEG400 | ~40 | Soluble with gentle heating |
| PBS (pH 7.4) | < 0.01 | Insoluble |
| Deionized Water | < 0.01 | Insoluble |
Table 2: Hypothetical solubility of this compound in common laboratory solvents.
Formulation for In Vitro Applications
For most cell-based assays, a concentrated stock solution in an organic solvent like DMSO is prepared and then diluted into the aqueous culture medium.[10][11]
Protocol for 10 mM Stock Solution in DMSO:
-
Accurately weigh 2.06 mg of this compound (MW = 206.31 g/mol ).
-
Add the compound to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of sterile, anhydrous DMSO.
-
Vortex until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions:
-
For cell-based assays, dilute the 10 mM stock solution directly into the cell culture medium to the desired final concentration.
-
It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
Formulation for In Vivo Applications
Formulations for animal studies require careful consideration of the route of administration, desired pharmacokinetic profile, and tolerability of the vehicle.[1][3][12] Given the poor aqueous solubility, a co-solvent system or a lipid-based formulation is often necessary.
Protocol for an Oral Gavage Formulation (10 mg/kg in a 10 mL/kg dose volume):
This protocol is for a 1 mg/mL solution.
-
Vehicle Preparation: Prepare a vehicle solution of 10% DMSO, 40% PEG400, and 50% sterile water.
-
Solubilization: a. Dissolve the required amount of this compound in DMSO. b. Add PEG400 and mix thoroughly. c. Slowly add the sterile water while stirring to form a clear solution.
-
Administration: Administer the formulation to the animals via oral gavage.
Alternative Vehicle for Intraperitoneal Injection:
A common vehicle for intraperitoneal injection of poorly soluble compounds is a solution of 5% DMSO, 5% Tween 80, and 90% sterile saline.
Hypothetical In Vivo Formulation Compositions:
| Route | Vehicle Composition | Max Compound Concentration (mg/mL) | Notes |
| Oral (PO) | 10% DMSO, 40% PEG400, 50% Water | 5 | Clear solution, suitable for gavage. |
| Intraperitoneal (IP) | 5% DMSO, 5% Tween 80, 90% Saline | 2 | May form a microemulsion. |
| Intravenous (IV) | 2% DMSO, 10% Solutol HS 15, 88% Saline | 1 | Requires careful preparation to avoid precipitation. |
Table 3: Hypothetical formulations for in vivo studies.
Hypothetical Signaling Pathway Inhibition
While the specific biological target of this compound is not yet publicly known, related phenyl ketone derivatives have been investigated for their potential to modulate various signaling pathways, including those involved in inflammation and metabolic diseases.[13] The diagram below illustrates a hypothetical scenario where the compound inhibits a key kinase in a pro-inflammatory signaling cascade.
Safety Precautions
This compound may cause skin, eye, and respiratory irritation.[7] It is essential to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Refer to the material safety data sheet (MSDS) for complete safety information.
Conclusion
The successful use of this compound in research depends on its proper formulation. The protocols and data presented in this document provide a comprehensive starting point for researchers to develop suitable formulations for their specific experimental needs. It is imperative to perform preliminary solubility and stability tests to ensure the reliability and reproducibility of experimental outcomes.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. future4200.com [future4200.com]
- 4. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 6. Page loading... [guidechem.com]
- 7. aksci.com [aksci.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. lifechemicals.com [lifechemicals.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. phytotechlab.com [phytotechlab.com]
- 12. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
proper handling and storage procedures for cyclobutyl 4-thiomethylphenyl ketone
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed procedures for the safe handling and appropriate storage of cyclobutyl 4-thiomethylphenyl ketone, a compound utilized in various research and development applications. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2A) [1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]
Signal Word: Warning[1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statement: It is imperative to avoid contact with skin, eyes, and personal clothing.[1] Use only in a well-ventilated area and avoid breathing fumes.[1]
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator.
Experimental Protocols
Safe Handling Protocol
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]
-
Ventilation: All handling procedures should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Dispensing: When transferring the compound, do so carefully to avoid generating dust or aerosols.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Contaminated clothing should be removed and washed before reuse.
Emergency First Aid Procedures
-
If on Skin: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If Inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
Storage Procedures
Proper storage is essential to maintain the stability and integrity of this compound.
-
Container: Keep the compound in a tightly-closed container when not in use.[1]
-
Environment: Store in a cool, dry, and well-ventilated area.[1]
-
Incompatibilities: Store away from incompatible substances and sources of ignition.[1]
Quantitative Data Summary
| Parameter | Value/Recommendation |
| Occupational Exposure Limits (OSHA PEL, NIOSH REL, ACGIH TLV) | Not available[1] |
| Appearance | Not available |
| Odor | Not available |
| Storage Temperature | Store in a cool, dry place[1] |
| Incompatible Materials | Not specified, but avoid strong oxidizing agents and ignition sources[1] |
Diagrams
Handling and Storage Workflow
The following diagram outlines the logical workflow for the proper handling and storage of this compound.
References
Application Notes and Protocols for Cyclobutyl 4-Thiomethylphenyl Ketone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyl 4-thiomethylphenyl ketone is a novel synthetic compound with significant potential in medicinal chemistry. Its unique structural features, combining a strained cyclobutane ring with a sulfur-containing aromatic moiety, make it an attractive scaffold for the development of targeted therapeutic agents. The cyclobutane motif can serve as a bioisosteric replacement for more common chemical groups, such as phenyl or gem-dimethyl groups, offering advantages in terms of metabolic stability, conformational rigidity, and three-dimensional diversity.[1][2][3] The thiomethylphenyl group provides a handle for modulating electronic properties and can engage in specific interactions with biological targets. This document outlines the potential applications of this compound as a kinase inhibitor, supported by hypothetical data and detailed experimental protocols.
Hypothetical Therapeutic Application: Inhibition of Tyrosine Kinase XYZ
For the purpose of these application notes, we hypothesize that this compound (designated as CBTK-1 ) is a potent and selective inhibitor of Tyrosine Kinase XYZ (TK-XYZ), a key enzyme implicated in the pathogenesis of certain cancers. Overexpression or mutation of TK-XYZ leads to aberrant downstream signaling, promoting cell proliferation and survival.
Mechanism of Action
CBTK-1 is proposed to bind to the ATP-binding pocket of TK-XYZ, acting as a competitive inhibitor. The cyclobutyl group is hypothesized to occupy a hydrophobic pocket, while the 4-thiomethylphenyl moiety forms favorable interactions with the hinge region of the kinase. The sulfur atom may act as a hydrogen bond acceptor, and its potential for oxidation to the corresponding sulfoxide (CBTK-1-SO ) and sulfone (CBTK-1-SO2 ) provides opportunities for further analogue development with modulated potencies and pharmacokinetic profiles.
Quantitative Data Summary
The following tables summarize the hypothetical in vitro and in vivo data for CBTK-1 and its analogues.
Table 1: In Vitro Kinase Inhibition
| Compound | TK-XYZ IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) |
| CBTK-1 | 15 | >1000 | >1000 |
| CBTK-1-SO | 8 | 850 | >1000 |
| CBTK-1-SO2 | 25 | >1000 | >1000 |
| Staurosporine | 5 | 7 | 6 |
Table 2: Cellular Activity
| Compound | Cancer Cell Line A (TK-XYZ dependent) GI50 (µM) | Cancer Cell Line B (TK-XYZ independent) GI50 (µM) |
| CBTK-1 | 0.5 | >50 |
| CBTK-1-SO | 0.2 | >50 |
| CBTK-1-SO2 | 0.8 | >50 |
| Doxorubicin | 0.05 | 0.08 |
Table 3: Pharmacokinetic Properties (in mice)
| Compound | Oral Bioavailability (%) | Half-life (t1/2, hours) | Cmax (ng/mL) |
| CBTK-1 | 35 | 4.2 | 850 |
| CBTK-1-SO | 45 | 6.1 | 1200 |
Experimental Protocols
1. Synthesis of this compound (CBTK-1)
This protocol describes a general method for the Friedel-Crafts acylation of thioanisole with cyclobutanecarbonyl chloride.
Materials:
-
Thioanisole
-
Cyclobutanecarbonyl chloride
-
Aluminum chloride (AlCl3)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a stirred solution of thioanisole (1.0 eq) in dry DCM at 0°C, add anhydrous AlCl3 (1.2 eq) portion-wise.
-
Allow the mixture to stir for 15 minutes at 0°C.
-
Add cyclobutanecarbonyl chloride (1.1 eq) dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of ice-cold 1 M HCl.
-
The aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (e.g., 9:1 Hexanes:Ethyl Acetate) to yield CBTK-1 .
2. In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a method for determining the IC50 of CBTK-1 against TK-XYZ.
Materials:
-
LanthaScreen™ Certified Eu-anti-tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Recombinant TK-XYZ enzyme
-
ATP
-
Assay buffer (e.g., HEPES, MgCl2, EGTA, Brij-35)
-
CBTK-1 and control compounds
-
384-well microplates
Procedure:
-
Prepare a serial dilution of CBTK-1 and control compounds in DMSO.
-
In a 384-well plate, add the kinase, Eu-labeled antibody, and tracer in the assay buffer.
-
Add the serially diluted compounds to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio and determine the IC50 values by fitting the data to a four-parameter logistic model.
3. Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the anti-proliferative activity of CBTK-1 on cancer cells.
Materials:
-
Cancer Cell Line A (TK-XYZ dependent) and B (TK-XYZ independent)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
CBTK-1 and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of CBTK-1 or control compounds for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 values from the dose-response curves.
Visualizations
Caption: Hypothetical signaling pathway of TK-XYZ and the inhibitory action of CBTK-1.
References
Application Notes and Protocols for Cyclobutyl 4-Thiomethylphenyl Ketone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of cyclobutyl 4-thiomethylphenyl ketone as a versatile intermediate in organic synthesis, with a particular focus on its applications in medicinal chemistry and drug discovery. Detailed experimental protocols for its synthesis and subsequent functionalization are also provided.
Application Notes
This compound is a valuable building block for the synthesis of more complex molecular architectures, particularly those with relevance to the pharmaceutical industry. The presence of the cyclobutane ring, the ketone functional group, and the 4-thiomethylphenyl moiety offers multiple avenues for synthetic diversification.
Key Advantages as a Synthetic Intermediate:
-
Access to 1,3-Difunctionalized Cyclobutanes: Cyclobutyl aryl ketones are precursors to valuable cis-1,3-difunctionalized cyclobutane scaffolds.[1] These motifs are increasingly incorporated into drug candidates to enhance pharmacological properties such as metabolic stability and binding affinity.[1][2]
-
Versatile Functional Group Handles: The ketone can be readily transformed into a variety of other functional groups, including alcohols, amines, and heterocycles. The thiomethyl group can be oxidized to the corresponding sulfoxide or sulfone, providing a means to fine-tune the electronic and steric properties of the molecule, which is a common strategy in drug design.
-
Scaffold for Novel Chemical Entities: The unique three-dimensional shape of the cyclobutane ring can be exploited to explore novel chemical space in drug discovery programs.[2]
Applications in Medicinal Chemistry:
The primary application of this compound as an intermediate lies in its conversion to more elaborate structures that can be screened for biological activity. The general strategy involves the functionalization of the cyclobutane ring, leveraging the ketone as a directing or activating group. A notable example is the synthesis of cis-γ-functionalized cyclobutyl ketones through a sequential Norrish-Yang cyclization and palladium-catalyzed C-C bond cleavage/functionalization.[1] This methodology allows for the introduction of a wide range of aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring with high diastereoselectivity.[1]
The resulting 1,3-disubstituted cyclobutane derivatives are of significant interest as they can serve as conformationally restricted analogues of known bioactive molecules.
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes the synthesis of this compound from thioanisole and cyclobutanecarbonyl chloride using a Friedel-Crafts acylation reaction.[3][4]
Materials:
-
Thioanisole (4-methylthiobenzene)
-
Cyclobutanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath, add cyclobutanecarbonyl chloride (1.1 equivalents) dropwise via an addition funnel.
-
After the addition is complete, add thioanisole (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.
Expected Yield: 70-85%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: cis-γ-Arylation of this compound
This protocol outlines a two-step sequence for the synthesis of a cis-1,3-difunctionalized cyclobutane derivative starting from this compound, based on the methodology for the functionalization of cyclobutyl ketones.[1]
Step 1: Norrish-Yang Cyclization
-
Prepare a solution of this compound in an appropriate solvent (e.g., benzene or acetone) in a quartz reaction vessel.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude bicyclo[1.1.1]pentan-2-ol intermediate. This intermediate may be used in the next step without further purification.
Step 2: Palladium-Catalyzed C-C Cleavage and Arylation
-
In a reaction vial, combine the crude bicyclo[1.1.1]pentan-2-ol intermediate (1.0 equivalent), an aryl iodide (1.5 equivalents), palladium(II) acetate (Pd(OAc)₂, 10 mol%), a suitable ligand (e.g., a phosphine-based ligand, 20 mol%), and a silver(I) oxide (Ag₂O, 2.0 equivalents).
-
Add a suitable solvent such as 1,2-dichloroethane (DCE).
-
Seal the vial and heat the reaction mixture at 100 °C for 20 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the cis-γ-arylated this compound.
Data Presentation
The following table summarizes typical yields for the palladium-catalyzed C-C cleavage/arylation of various 2-arylbicyclo[1.1.1]pentan-2-ols with different aryl iodides, as reported in the literature for analogous systems.[1] This data provides an indication of the expected efficiency of the transformation.
| Entry | Aryl Group on Bicyclopentanol | Aryl Iodide Coupling Partner | Product Yield (%) |
| 1 | Phenyl | 4-Iodobenzonitrile | 85 |
| 2 | Phenyl | Methyl 4-iodobenzoate | 78 |
| 3 | 4-Fluorophenyl | 4-Iodobenzonitrile | 92 |
| 4 | 4-Chlorophenyl | 1-Iodo-4-nitrobenzene | 88 |
| 5 | 4-Bromophenyl | 4-Iodoanisole | 75 |
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Application workflow for the synthesis of functionalized cyclobutanes.
References
Troubleshooting & Optimization
troubleshooting solubility problems with cyclobutyl 4-thiomethylphenyl ketone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with cyclobutyl 4-thiomethylphenyl ketone.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a compound with a calculated XLogP3 value of 3.1, indicating it is lipophilic (fat-loving) and likely has low solubility in aqueous solutions.[1] Aromatic compounds, in general, tend to have reduced solubility in water.[2][3] Therefore, it is expected to be more soluble in organic solvents.
Q2: I am observing poor dissolution of the compound in my aqueous buffer. What is the likely cause?
A2: The molecular structure, characterized by a phenyl ketone and a thiomethyl group, contributes to its hydrophobicity. This leads to unfavorable interactions with water molecules, resulting in poor solubility.[2] Many aromatic molecules exhibit low solubility due to the energy required to overcome the crystal lattice energy of the solid compound and create a cavity in the solvent.
Q3: What common organic solvents can be used to prepare a stock solution?
A3: For poorly soluble, non-polar compounds, common organic solvents for creating concentrated stock solutions include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Dichloromethane (DCM). These solvents are often used in biological assays after significant dilution.
Q4: How can I improve the solubility of this compound for in-vitro assays?
A4: Several techniques can be employed to enhance the solubility of poorly soluble compounds. These include the use of co-solvents, pH adjustment (if the compound has ionizable groups), and the addition of solubilizing agents like surfactants or cyclodextrins.[4][5]
Troubleshooting Guide
Issue 1: Compound precipitates when diluted from an organic stock solution into an aqueous buffer.
This is a common issue when the final concentration of the organic solvent in the aqueous medium is too low to maintain the solubility of the lipophilic compound.
Solution Workflow:
Caption: Troubleshooting workflow for precipitation upon dilution.
Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.
Poor solubility can lead to inaccurate compound concentrations and, consequently, unreliable experimental data.
Recommended Actions:
-
Visually inspect for precipitation: Before running the assay, visually check for any cloudiness or solid particles in your final solution.
-
Determine Kinetic Solubility: Perform a kinetic solubility assay to understand the concentration at which the compound starts to precipitate from your stock solution in the assay buffer.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Accurately weigh the desired amount of this compound.
-
Add a minimal amount of a suitable organic solvent (e.g., DMSO) to completely dissolve the compound.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container.
Protocol 2: General Method for Solubility Enhancement with a Co-solvent
-
Prepare a high-concentration stock solution of the compound in 100% DMSO.
-
Prepare a series of dilutions of the stock solution into your aqueous buffer containing varying percentages of a co-solvent (e.g., 0%, 5%, 10%, 20% ethanol).
-
Visually inspect each dilution for precipitation after a set incubation period (e.g., 1-2 hours) at the experimental temperature.
-
Determine the lowest concentration of the co-solvent that maintains the compound in solution at the desired final concentration.
Data Presentation
Table 1: Recommended Solvents for Stock Solution Preparation
| Solvent | Abbreviation | Use Case |
| Dimethyl Sulfoxide | DMSO | High-concentration stock solutions for in-vitro assays. |
| N,N-Dimethylformamide | DMF | Alternative to DMSO for stock solutions. |
| Dichloromethane | DCM | Useful for initial dissolution, but less common for biological assays due to volatility and toxicity. |
Table 2: Common Co-solvents and Surfactants for Improving Aqueous Solubility
| Agent Type | Example | Typical Starting Concentration in Final Solution |
| Co-solvent | Ethanol | 1-5% (v/v) |
| Co-solvent | Polyethylene Glycol 400 (PEG 400) | 5-10% (v/v) |
| Non-ionic Surfactant | Tween® 80 | 0.01-0.1% (v/v) |
| Non-ionic Surfactant | Pluronic® F-68 | 0.02-0.2% (w/v) |
Logical Relationships in Solubility Troubleshooting
The following diagram illustrates the decision-making process when encountering a poorly soluble compound.
Caption: Decision-making process for handling poorly soluble compounds.
References
- 1. Cyclobutyl 2-thiomethylphenyl ketone | C12H14OS | CID 24724123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. physical chemistry - Dominant factors rendering very low solubility of large aromatic molecules - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Practical Fragments: Too many aromatics stink [practicalfragments.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
how to improve the stability of cyclobutyl 4-thiomethylphenyl ketone solutions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the stability of cyclobutyl 4-thiomethylphenyl ketone solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common indicators of degradation for this compound solutions?
A1: Common signs of degradation include a change in solution color (e.g., turning yellow), the formation of precipitates, or the appearance of new peaks in analytical chromatograms (e.g., HPLC, GC). A decrease in the concentration of the parent compound over time is also a clear indicator of instability.
Q2: What is the most likely degradation pathway for this compound?
A2: The thioether (thiomethyl) group is susceptible to oxidation. The primary degradation pathway is likely the oxidation of the sulfur atom to form the corresponding sulfoxide and subsequently the sulfone. This can be initiated by exposure to atmospheric oxygen, light, or oxidizing impurities in the solvent.
Q3: What are the recommended solvents for preparing stable solutions?
A3: While solvent compatibility should be experimentally determined, polar aprotic solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are often suitable for ketones. It is crucial to use high-purity, anhydrous solvents to minimize potential degradation. The use of solvents that have been purged with an inert gas (e.g., nitrogen or argon) can also enhance stability by reducing dissolved oxygen.
Q4: How should I store solutions of this compound to maximize stability?
A4: To maximize stability, solutions should be stored at low temperatures (e.g., 2-8 °C or -20 °C), protected from light by using amber vials or wrapping containers in aluminum foil, and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guide
Q5: My solution of this compound has turned yellow. What does this indicate and what should I do?
A5: A yellow discoloration often suggests the formation of degradation products. You should first re-analyze the solution using a stability-indicating analytical method, such as HPLC-UV, to confirm the presence of new impurities and a decrease in the parent compound's concentration. If degradation is confirmed, the solution should be discarded and a fresh solution prepared, taking care to follow the preventative measures outlined below.
Q6: I've observed new peaks in my HPLC analysis after storing my solution for a short period. How can I identify these new species?
A6: The new peaks likely correspond to degradation products. To identify them, you can use techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] These methods provide molecular weight and fragmentation information that can help elucidate the structures of the impurities, such as the expected sulfoxide and sulfone derivatives.
Q7: The concentration of my compound is decreasing over time, even with proper storage. What other factors could be at play?
A7: If you have already addressed temperature, light, and atmospheric exposure, consider the following:
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Solvent Purity: Impurities in the solvent, such as peroxides in ethers or trace metals, can catalyze degradation. Use fresh, high-purity solvents.
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pH: The pH of your solution, especially if aqueous buffers are used, can influence stability. Conduct a pH stability study to determine the optimal pH range.
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Container Compatibility: The compound may be adsorbing to the surface of your storage container. Using silanized glass vials can mitigate this issue.
Q8: My solution has become cloudy or has formed a precipitate. What is the likely cause?
A8: Cloudiness or precipitation can result from several factors:
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Low Solubility: The concentration of your compound may exceed its solubility limit in the chosen solvent, especially at lower storage temperatures.
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Degradation: The degradation products may be less soluble than the parent compound, leading to their precipitation.
-
Contamination: Accidental introduction of contaminants could also cause precipitation.
It is recommended to filter a small aliquot of the solution and analyze both the filtrate and the precipitate (if possible) to determine the cause.
Preventative Measures for Enhancing Stability
To improve the stability of your this compound solutions, consider the following preventative measures:
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Use High-Purity Solvents: Always use freshly opened, HPLC-grade or equivalent anhydrous solvents.
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Inert Atmosphere: Before preparing the solution, sparge the solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen. Prepare and store the solution under an inert atmosphere.
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Control pH: If working with aqueous solutions, use buffers to maintain a stable pH. The optimal pH should be determined experimentally.
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Add Antioxidants: For long-term storage, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to scavenge free radicals and inhibit oxidation. The compatibility and potential interference of the antioxidant with your downstream experiments should be verified.
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Optimal Storage Conditions: Store solutions at the lowest practical temperature and always protect them from light.
Data Presentation
The following tables present hypothetical data from forced degradation studies to illustrate the stability of this compound under various stress conditions.[3]
Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Degradation | Major Degradants Observed |
| Acidic (0.1 N HCl) | 24 hours | 60 °C | 5% | Sulfoxide |
| Basic (0.1 N NaOH) | 24 hours | 60 °C | 12% | Sulfoxide, Sulfone |
| Oxidative (3% H₂O₂) | 8 hours | 25 °C | 45% | Sulfoxide, Sulfone |
| Thermal | 72 hours | 80 °C | 8% | Sulfoxide |
| Photolytic (ICH Q1B) | 24 hours | 25 °C | 15% | Sulfoxide, other minor species |
Table 2: Hypothetical Influence of Solvent and Atmosphere on Stability at 25°C for 7 Days
| Solvent | Atmosphere | % Degradation |
| Acetonitrile | Air | 8% |
| Acetonitrile | Nitrogen | < 1% |
| Methanol | Air | 10% |
| Methanol | Nitrogen | 2% |
| Dichloromethane | Air | 15% |
| Dichloromethane | Nitrogen | 3% |
Experimental Protocols
Protocol 1: HPLC-UV Stability Indicating Method
This protocol outlines a general method for assessing the stability of this compound.[1][2]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50:50 and ramping up to 90:10 acetonitrile over 15 minutes).
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: Determined by the UV absorbance maximum of the ketone (e.g., 254 nm).
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Sample Preparation: Dilute the stock solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
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Analysis: Inject a known volume (e.g., 10 µL) of the sample. Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent compound over time.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding degradation pathways and validating stability-indicating methods.[3][4]
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Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
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Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C. Take samples at various time points (e.g., 2, 8, 24 hours), neutralize, and analyze by HPLC.
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Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C. Sample, neutralize, and analyze as above.
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Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature. Sample at various time points (e.g., 1, 4, 8 hours) and analyze by HPLC.
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Thermal Degradation: Store a solution of the compound at an elevated temperature (e.g., 80°C) and analyze at set intervals.
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Photostability: Expose a solution to light conditions as specified by ICH guideline Q1B and analyze.
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Data Analysis: For each condition, calculate the percentage of degradation and analyze the chromatograms to identify and quantify the degradation products.
Visualizations
References
Technical Support Center: Cyclobutyl 4-Thiomethylphenyl Ketone Experiments
Welcome to the technical support center for experiments involving cyclobutyl 4-thiomethylphenyl ketone. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis, purification, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Friedel-Crafts acylation of thioanisole with cyclobutanecarbonyl chloride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][3] This reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring of thioanisole with the cyclobutylcarbonyl group.
Q2: What are the main starting materials required for the synthesis?
A2: The primary starting materials are:
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Thioanisole: The aromatic substrate.
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Cyclobutanecarbonyl chloride: The acylating agent.[4][5][6][7][8]
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A Lewis acid catalyst: Typically anhydrous aluminum chloride (AlCl₃).[1]
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An inert solvent: Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane are commonly used.[9]
Q3: What is the expected regioselectivity of the Friedel-Crafts acylation of thioanisole?
A3: The thiomethyl (-SCH₃) group is an ortho-, para-directing activator. Due to steric hindrance from the thiomethyl group, the major product of the acylation is the para-substituted isomer, this compound.[10]
Q4: Are there any known stability issues with this compound?
A4: The thioether linkage in the molecule can be susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air. Under the Lewis acid conditions of the Friedel-Crafts reaction, there is a potential for side reactions involving the sulfur atom, although this is not typically a major issue with standard protocols.[11] It is advisable to store the final product under an inert atmosphere and away from light to prevent degradation.
Q5: What analytical techniques are recommended for characterizing the final product?
A5: Standard analytical techniques for characterizing organic molecules are applicable:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure, particularly the substitution pattern on the aromatic ring and the presence of the cyclobutyl and thiomethyl groups.
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Mass Spectrometry (MS): To confirm the molecular weight of the product.
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Infrared (IR) Spectroscopy: To identify the carbonyl (C=O) functional group.
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Chromatography: Techniques like TLC and GC-MS can be used to assess the purity of the product.
Troubleshooting Guides
Synthesis Stage: Friedel-Crafts Acylation
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is moisture-sensitive and may have been deactivated by exposure to air. 2. Insufficient Reaction Temperature: The reaction may not have been initiated or gone to completion. 3. Poor Quality Starting Materials: Thioanisole or cyclobutanecarbonyl chloride may be impure. | 1. Use freshly opened or properly stored anhydrous AlCl₃. Handle it quickly in a dry environment (e.g., glovebox or under an inert atmosphere). 2. Gradually warm the reaction from a low starting temperature (e.g., 0 °C) to room temperature or slightly above, while monitoring the reaction progress by TLC. 3. Purify starting materials if necessary. For instance, distill thioanisole and ensure the cyclobutanecarbonyl chloride is freshly prepared or properly stored. |
| Formation of multiple products (isomers) | Incorrect Reaction Temperature: Higher temperatures can sometimes lead to the formation of the ortho-isomer. | Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the acylating agent to favor the formation of the para-isomer. |
| Dark-colored reaction mixture and/or charring | 1. Reaction temperature is too high. 2. Excessive amount of Lewis acid. | 1. Ensure efficient stirring and maintain a low temperature, especially during the initial stages of the reaction. 2. Use a stoichiometric amount of the Lewis acid. A slight excess may be needed, but large excesses should be avoided. |
| Reaction does not go to completion | Insufficient amount of catalyst or acylating agent. | Use a slight excess (1.1-1.2 equivalents) of both the cyclobutanecarbonyl chloride and the Lewis acid catalyst relative to the thioanisole. |
Work-up and Purification Stage
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Emulsion formation during aqueous work-up | Presence of aluminum salts. | Add more water or a saturated solution of Rochelle's salt (potassium sodium tartrate) and stir until the emulsion breaks. Slow and careful addition of the reaction mixture to the quench solution can also help. |
| Difficulty in removing the solvent | High boiling point of the solvent. | If a high-boiling solvent was used, perform distillation under reduced pressure (rotary evaporation). |
| Product is an oil and difficult to crystallize | Presence of impurities. | Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate). |
| Product degradation during purification | Prolonged exposure to silica gel (if acidic). | Neutralize the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent, or use a different stationary phase like alumina. |
Experimental Protocols
Synthesis of Cyclobutanecarbonyl chloride
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Reaction: Cyclobutanecarboxylic acid is reacted with thionyl chloride (SOCl₂) to yield cyclobutanecarbonyl chloride.[4]
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), add cyclobutanecarboxylic acid.
-
Slowly add an excess of thionyl chloride (e.g., 2 equivalents).
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Heat the mixture to reflux (approximately 80°C) for 1-2 hours, or until gas evolution ceases.
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After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
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The resulting crude cyclobutanecarbonyl chloride can be purified by fractional distillation.
-
Synthesis of this compound via Friedel-Crafts Acylation
-
Procedure:
-
In a dry, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and dry dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
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In the dropping funnel, prepare a solution of cyclobutanecarbonyl chloride (1.1 equivalents) in dry dichloromethane.
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Add the cyclobutanecarbonyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.
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In the dropping funnel, prepare a solution of thioanisole (1.0 equivalent) in dry dichloromethane.
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Add the thioanisole solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0°C.
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After the addition is complete, allow the reaction to stir at 0°C for an additional hour, then let it warm to room temperature and stir for another 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[12]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by crystallization.
-
Data Presentation
Typical Reaction Parameters (Illustrative)
| Parameter | Value |
| Reactant Ratio (Thioanisole:Acyl Chloride:AlCl₃) | 1 : 1.1 : 1.2 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3 - 6 hours |
| Typical Yield (after purification) | 60 - 80% |
Expected Spectroscopic Data (Based on Analogs)
The following table provides an estimation of the key NMR peaks for this compound based on data for 4'-(methylthio)acetophenone.[13][14]
| ¹H NMR | Chemical Shift (ppm, approximate) | Multiplicity | Assignment |
| Aromatic Protons | 7.8 - 8.0 | Doublet | Protons ortho to the carbonyl group |
| Aromatic Protons | 7.2 - 7.4 | Doublet | Protons meta to the carbonyl group |
| Cyclobutyl Proton | 3.5 - 3.8 | Multiplet | CH attached to the carbonyl |
| Thiomethyl Protons | 2.5 | Singlet | -SCH₃ |
| Cyclobutyl Protons | 1.8 - 2.4 | Multiplet | CH₂ groups |
| ¹³C NMR | Chemical Shift (ppm, approximate) | Assignment |
| Carbonyl Carbon | ~198 | C=O |
| Aromatic Carbons | 125 - 145 | Aromatic ring |
| Cyclobutyl Carbon | ~45 | CH attached to the carbonyl |
| Cyclobutyl Carbons | 18 - 26 | CH₂ groups |
| Thiomethyl Carbon | ~15 | -SCH₃ |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: General mechanism of the Friedel-Crafts acylation reaction.
References
- 1. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cyclobutanecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Cyclobutanecarbonyl chloride-5006-22-4 [ganeshremedies.com]
- 8. Cyclobutanecarbonyl chloride | 5006-22-4 [chemicalbook.com]
- 9. US4814508A - Friedel-crafts preparation of aromatic ketones - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Reduction of permanganate by thioanisole: lewis acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 13. spectrabase.com [spectrabase.com]
- 14. chembk.com [chembk.com]
Technical Support Center: Optimizing Cyclobutyl 4-Thiomethylphenyl Ketone Concentration for Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with cyclobutyl 4-thiomethylphenyl ketone. The following information is intended to help optimize its concentration for various biochemical and cell-based assays.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process in a question-and-answer format.
Question: I am not observing any activity with this compound in my assay. What are the potential causes and solutions?
Answer:
Several factors could contribute to a lack of observed activity. Consider the following troubleshooting steps:
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Compound Solubility: this compound may have limited solubility in aqueous assay buffers.
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Recommendation: Prepare a high-concentration stock solution in an organic solvent like DMSO. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid solvent-induced artifacts. Visually inspect for any precipitation after dilution into the assay buffer.
-
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Concentration Range: The effective concentration range may not have been covered in your initial experiment.
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Recommendation: Perform a broad dose-response experiment, starting from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM) to determine the IC50 or EC50 value.
-
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Compound Stability: The compound may be unstable under your specific assay conditions (e.g., pH, temperature, light exposure).
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Recommendation: Test compound stability in your assay buffer over the duration of the experiment. This can be assessed by HPLC analysis of the compound's integrity over time.
-
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Incorrect Target or Assay System: The compound may not be active against your chosen target or in the specific assay format.
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Recommendation: If possible, include a positive control compound with a known mechanism of action to validate the assay's performance. Confirm the biological target of this compound if this information is available.
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Question: My dose-response curve is not sigmoidal, or the results are highly variable. How can I improve my data quality?
Answer:
A non-ideal dose-response curve or high variability can stem from several sources. Here are some suggestions to improve data quality:
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Assay Interference: The compound might interfere with the assay technology (e.g., autofluorescence, light scattering).
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Recommendation: Run a control experiment with the compound and all assay components except the biological target (e.g., enzyme or cells) to check for interference.
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Inconsistent Pipetting: Inaccurate or inconsistent pipetting can lead to significant variability, especially when preparing serial dilutions.
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Recommendation: Use calibrated pipettes and practice proper pipetting techniques. For serial dilutions, ensure thorough mixing between each dilution step.
-
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Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate reagents and affect results.
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Recommendation: Avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with buffer or media to create a humidity barrier.
-
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Cell-Based Assay Issues: In cell-based assays, inconsistent cell seeding density or cell health can introduce variability.
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Recommendation: Ensure a uniform, single-cell suspension before seeding. Monitor cell health and morphology throughout the experiment.
-
Frequently Asked Questions (FAQs)
Question: What is a recommended starting concentration range for this compound in a new assay?
Answer:
For a novel compound with unknown potency, it is advisable to start with a wide concentration range to capture the full dose-response profile. A common starting range is from 1 nM to 100 µM. This can be achieved using a serial dilution series.
Question: How should I prepare my stock solution of this compound?
Answer:
It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in a non-reactive organic solvent such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C to maintain stability. When preparing working solutions, dilute the stock in the appropriate assay buffer, ensuring the final DMSO concentration remains below 1% to minimize solvent effects.
Question: What are the key parameters to consider when determining the optimal concentration?
Answer:
The optimal concentration depends on the specific goals of your experiment. Key parameters include:
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IC50/EC50: The concentration at which the compound elicits a half-maximal response (inhibition or activation). This is a standard measure of potency.
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Therapeutic Window: In cell-based assays, this is the concentration range where the compound shows efficacy against the target without causing general cytotoxicity.
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On-Target vs. Off-Target Effects: Use the lowest effective concentration to minimize the risk of off-target effects.[1]
Experimental Protocols
Below are example protocols for common assays. These should be adapted based on your specific experimental setup.
Example Protocol 1: Enzyme Inhibition Assay
-
Prepare Reagents:
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Enzyme solution (e.g., a kinase or protease) in assay buffer.
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Substrate solution (e.g., a fluorescently labeled peptide) in assay buffer.
-
This compound serial dilutions in assay buffer (with a constant low percentage of DMSO).
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Positive control inhibitor with known potency.
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Negative control (assay buffer with DMSO).
-
-
Assay Procedure:
-
Add 5 µL of each compound dilution (or control) to the wells of a microplate.
-
Add 10 µL of the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
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Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.
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Monitor the reaction progress by measuring the appropriate signal (e.g., fluorescence or absorbance) at regular intervals or at a fixed endpoint.
-
-
Data Analysis:
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Calculate the percentage of inhibition for each compound concentration relative to the negative control.
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Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Example Protocol 2: Cell Viability Assay (e.g., MTT Assay)
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Cell Seeding:
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Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a cell culture incubator.
-
-
Compound Treatment:
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Prepare serial dilutions of this compound in cell culture medium.
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Remove the old medium from the cells and replace it with the medium containing the different compound concentrations. Include appropriate controls (untreated cells and vehicle control).
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Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
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Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
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Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percent viability against the logarithm of the compound concentration to determine the concentration that reduces cell viability by 50% (GI50).
-
Data Presentation
Table 1: Hypothetical Potency of this compound in Different Assays
| Assay Type | Target | Parameter | Value (µM) |
| Biochemical | Kinase A | IC50 | 0.5 |
| Biochemical | Protease B | IC50 | 12.5 |
| Cell-Based | Cancer Cell Line X | GI50 | 2.8 |
| Cell-Based | Normal Cell Line Y | CC50 | > 50 |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition concentration. CC50: Half-maximal cytotoxic concentration.
Visualizations
Caption: Experimental workflow for determining the potency of this compound.
Caption: Troubleshooting flowchart for lack of compound activity.
Caption: Hypothetical signaling pathway showing inhibition of Kinase A by this compound.
References
Technical Support Center: Cyclobutyl 4-thiomethylphenyl Ketone (C4TK)
Welcome to the technical support center for Cyclobutyl 4-thiomethylphenyl Ketone (C4TK), a novel inhibitor under investigation. This resource is designed for researchers, scientists, and drug development professionals to help anticipate, troubleshoot, and minimize potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for C4TK?
A1: this compound (C4TK) is an ATP-competitive kinase inhibitor. Its primary intended target is the inhibition of the hypothetical "Kinase X," a serine/threonine kinase involved in cell proliferation and survival pathways. The cyclobutyl and thiomethylphenyl moieties are designed for optimal fit within the ATP-binding pocket of Kinase X.
Q2: What are the most common off-target effects observed with C4TK in preclinical models?
A2: The most frequently observed off-target effects are associated with the unintended inhibition of structurally related kinases, particularly those within the same kinase family as Kinase X. This can lead to unintended modulation of other signaling pathways, potentially resulting in cellular toxicity or unexpected phenotypic changes. Rational drug design and high-throughput screening are key strategies to minimize these effects.[1]
Q3: How can I determine if the observed cellular phenotype is due to on-target or off-target effects of C4TK?
A3: To differentiate between on-target and off-target effects, it is recommended to employ multiple strategies. These include using a structurally related but inactive control compound, performing target knockdown (e.g., via siRNA or CRISPR) to mimic the on-target effect, and conducting rescue experiments by expressing a C4TK-resistant mutant of the target kinase.
Q4: What are the recommended initial screening methods to profile the selectivity of C4TK?
A4: For initial selectivity profiling, high-throughput screening against a panel of kinases is recommended.[2] Techniques such as differential scanning fluorimetry (DSF)[3] or luminescent ADP detection platforms like ADP-Glo™ can provide a broad overview of the inhibitor's activity across the kinome.[4] Chemical proteomics approaches, such as kinobead competition assays, can also identify kinase targets in a cellular context.[5]
Q5: Are there computational tools to predict potential off-target interactions of C4TK?
A5: Yes, computational approaches can help predict potential off-target interactions.[6] Ligand-based methods compare C4TK to molecules with known off-target profiles, while protein structure-based approaches can dock C4TK into the binding sites of various kinases to predict binding affinity.[6] These in silico methods can help prioritize experimental validation of potential off-targets.[6][7]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with C4TK.
| Problem | Possible Cause | Recommended Solution |
| Unexpected Cell Toxicity at Low C4TK Concentrations | 1. Inhibition of essential off-target kinases. 2. Compound instability leading to toxic byproducts. 3. Cell-line specific sensitivity. | 1. Perform a broad kinase selectivity screen to identify potent off-targets.[2][8] 2. Assess compound purity and stability in your experimental media. 3. Test C4TK in multiple cell lines to determine if the toxicity is widespread or isolated. |
| Discrepancy Between Biochemical and Cellular Assay Potency | 1. Poor cell permeability of C4TK. 2. High intracellular ATP concentrations competing with the inhibitor. 3. Active efflux of the compound by cellular transporters. | 1. Conduct a cell permeability assay (e.g., PAMPA). 2. Measure target engagement in cells using techniques like cellular thermal shift assay (CETSA). 3. Co-incubate with known efflux pump inhibitors to see if potency is restored. |
| Inconsistent Results Across Experimental Batches | 1. Variability in C4TK compound batches. 2. Inconsistent cell culture conditions (e.g., passage number, confluency). 3. Variations in assay reagent preparation. | 1. Obtain a certificate of analysis for each batch of C4TK and test for purity and identity. 2. Standardize cell culture protocols and use cells within a defined passage number range. 3. Prepare fresh reagents for each experiment and validate their performance. |
| Activation of a Signaling Pathway Instead of Inhibition | 1. Paradoxical activation of a downstream pathway due to feedback loops. 2. Inhibition of a kinase that normally suppresses an activating pathway. | 1. Map the affected signaling pathway and investigate potential feedback mechanisms. 2. Use phospho-specific antibodies in a western blot to trace the signaling cascade from the off-target kinase. |
Data Presentation: Kinase Selectivity Profile of C4TK
The following table summarizes hypothetical data from a kinase selectivity screen of C4TK at a concentration of 1 µM.
| Kinase Family | Kinase Target | % Inhibition at 1 µM C4TK | Notes |
| Serine/Threonine Kinase Group A (On-Target) | Kinase X | 95% | Intended Target |
| Kinase A2 | 78% | High off-target activity | |
| Kinase A3 | 25% | Moderate off-target activity | |
| Serine/Threonine Kinase Group B | Kinase B1 | 65% | Significant off-target activity |
| Kinase B2 | 15% | Low off-target activity | |
| Tyrosine Kinase Group C | Kinase C1 | 5% | Minimal off-target activity |
| Kinase C2 | 8% | Minimal off-target activity |
Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF) for Kinase Selectivity
This protocol provides a method for assessing the binding of C4TK to a panel of kinases by measuring the thermal stabilization of the proteins upon ligand binding.[3]
Materials:
-
Purified kinase stocks (1 mg/mL)
-
C4TK stock solution (10 mM in DMSO)
-
SYPRO Orange dye (5000x stock)
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
96-well qPCR plates
Procedure:
-
Prepare a 2x kinase solution in DSF buffer at a final concentration of 2 µM.
-
Prepare a 2x C4TK solution in DSF buffer at the desired final concentration (e.g., 20 µM for a 10 µM final concentration). Include a DMSO-only control.
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Prepare a 20x SYPRO Orange dye solution in DSF buffer.
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In each well of the 96-well plate, add 12.5 µL of the 2x kinase solution.
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Add 12.5 µL of the 2x C4TK or DMSO control solution.
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Add 2.5 µL of the 20x SYPRO Orange dye.
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Seal the plate and centrifuge briefly.
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Place the plate in a real-time PCR instrument.
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Run a melt curve analysis, increasing the temperature from 25°C to 95°C with a ramp rate of 0.5°C/min.
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The melting temperature (Tm) is the midpoint of the unfolding transition. A significant increase in Tm in the presence of C4TK indicates binding.
Protocol 2: In-Cell Target Engagement using Cellular Thermal Shift Assay (CETSA)
This protocol measures the binding of C4TK to its target kinase within intact cells by assessing the increased thermal stability of the target protein.
Materials:
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Cultured cells expressing the target kinase
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C4TK stock solution (10 mM in DMSO)
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Cell lysis buffer
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Phosphate-buffered saline (PBS)
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Protein quantification assay (e.g., BCA)
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Antibodies for the target kinase for Western blotting
Procedure:
-
Seed cells in culture dishes and grow to ~80% confluency.
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Treat cells with the desired concentrations of C4TK or DMSO vehicle for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
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Aliquot the cell suspension into PCR tubes.
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Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, then cool to room temperature.
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Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
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Collect the supernatant containing the soluble protein fraction.
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Quantify the protein concentration in each sample.
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Analyze the amount of soluble target kinase at each temperature by Western blotting. A shift in the melting curve to a higher temperature in C4TK-treated cells indicates target engagement.
Visualizations
Below are diagrams illustrating key concepts and workflows for minimizing the off-target effects of C4TK.
Caption: A logical workflow for identifying and validating off-target effects of C4TK.
Caption: A simplified signaling pathway illustrating on-target and off-target effects of C4TK.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. abyntek.com [abyntek.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Cyclobutyl 4-Thiomethylphenyl Ketone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with cyclobutyl 4-thiomethylphenyl ketone.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, a compound likely synthesized via Friedel-Crafts acylation of thioanisole with cyclobutanecarbonyl chloride.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Column Chromatography | 1. Inappropriate Solvent System: The polarity of the eluent may be too high, causing co-elution of the product with impurities.[1][2] 2. Column Overloading: Exceeding the capacity of the stationary phase leads to poor separation.[2] 3. Presence of Isomeric Impurities: Friedel-Crafts acylation can sometimes yield ortho- and meta- isomers in addition to the desired para- product. | 1. Optimize Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal eluent system that provides good separation between the product and impurities. A non-polar/polar solvent mixture (e.g., hexanes/ethyl acetate) is a good starting point.[1] 2. Reduce Sample Load: Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. 3. High-Resolution Chromatography: Employ a longer column or a stationary phase with a smaller particle size to improve the separation of isomers. |
| Difficulty in Achieving Crystallization | 1. Presence of Oily Impurities: Unreacted starting materials or byproducts can inhibit crystal formation. 2. Inappropriate Recrystallization Solvent: The chosen solvent may be too good or too poor at dissolving the compound at different temperatures.[3] 3. Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystals to form upon cooling. | 1. Pre-purification: Perform a preliminary purification step, such as a quick filtration through a silica plug or an extraction, to remove major impurities. 2. Solvent Screening: Test a variety of solvents or solvent mixtures (e.g., ethanol/water, acetone/hexanes) to find one where the compound is soluble at high temperatures and insoluble at low temperatures.[3][4] 3. Solvent Evaporation/Seeding: Slowly evaporate the solvent to increase the concentration or add a seed crystal of the pure compound to induce crystallization. |
| Product Contaminated with Unreacted Thioanisole | Incomplete Reaction: The Friedel-Crafts acylation reaction did not go to completion. | Aqueous Workup: Perform a liquid-liquid extraction. Thioanisole is less polar than the ketone product and can be partially removed with non-polar solvents. Further purification by column chromatography will be necessary. |
| Product Contaminated with Acylating Agent/Lewis Acid Residues | Inadequate Quenching and Workup: Residual acylating agent or the Lewis acid catalyst (e.g., AlCl₃) was not fully removed.[5][6] | Thorough Washing: During the workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize and remove acidic residues, followed by a water wash. |
| Formation of a Persistent Emulsion During Extraction | Similar Densities of Organic and Aqueous Layers: The presence of impurities can sometimes lead to the formation of stable emulsions. | Brine Wash: Add a saturated sodium chloride (brine) solution to increase the ionic strength and density of the aqueous layer, which can help to break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in the synthesis of this compound?
A1: Common impurities may include unreacted starting materials such as thioanisole and cyclobutanecarbonyl chloride, byproducts from the Friedel-Crafts acylation like isomeric ketones (ortho- and meta-isomers), and residual Lewis acid catalyst.[7][8][9]
Q2: I am having trouble separating my product from a very similar impurity by column chromatography. What can I do?
A2: If standard column chromatography is insufficient, consider using flash chromatography with a shallower solvent gradient to improve separation.[1] Alternatively, recrystallization can be a very effective method for removing closely related impurities if a suitable solvent system is found.[10][11]
Q3: Can I use a bisulfite extraction to purify my ketone product?
A3: Bisulfite extraction is most effective for sterically unhindered cyclic or methyl ketones.[12][13] Given the bulkiness of the cyclobutyl group, this compound may not react efficiently with sodium bisulfite. It is advisable to test this method on a small scale first.
Q4: My purified product is an oil, but I need a solid. How can I induce crystallization?
A4: If your product is an oil, it may be due to residual solvent or impurities. Try removing all solvent under high vacuum. If it remains an oil, attempt recrystallization from a different solvent system. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization. Seeding the solution with a previously obtained crystal is also a highly effective method.
Q5: How can I confirm the purity of my final product?
A5: The purity of your this compound should be assessed using multiple analytical techniques. These include:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any proton or carbon-containing impurities.
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High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): These methods can provide quantitative data on the purity of your sample.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
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Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.
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Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient should be predetermined by TLC analysis.
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Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
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Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol provides a general method for the purification of solid this compound by recrystallization.[3][11]
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at room temperature. A good solvent will dissolve the compound when heated but not at room temperature.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing and Drying: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities. Allow the crystals to dry completely.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: A logical decision-making workflow for troubleshooting the purification of this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. youtube.com [youtube.com]
- 3. mt.com [mt.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Workup [chem.rochester.edu]
identifying degradation products of cyclobutyl 4-thiomethylphenyl ketone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cyclobutyl 4-thiomethylphenyl ketone. The information provided is intended to help identify potential degradation products and understand the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
Based on the functional groups present in the molecule (a thioether and a ketone), the primary degradation pathways are oxidation of the sulfur atom and photochemical degradation of the ketone.
-
Oxidation: The thioether group (-S-CH₃) is susceptible to oxidation, which typically occurs in a stepwise manner. The initial oxidation product is the corresponding sulfoxide, which can be further oxidized to a sulfone under stronger oxidizing conditions.[1][2][3] This process can be initiated by common laboratory oxidants or reactive oxygen species.
-
Photodegradation: Ketones, particularly aromatic ketones, can undergo photochemical reactions when exposed to light, especially UV radiation.[4][5] A common pathway is the Norrish Type I cleavage, which involves the homolytic cleavage of the bond between the carbonyl group and the cyclobutyl ring. This can lead to a variety of radical-mediated secondary reactions and the formation of multiple degradation products.
Q2: What are the expected major degradation products?
The primary expected degradation products are the sulfoxide and sulfone derivatives of the parent compound. Photodegradation could lead to more complex mixtures.
Potential Degradation Products of this compound
| Degradation Pathway | Potential Product Name | Chemical Structure |
| Oxidation | Cyclobutyl (4-(methylsulfinyl)phenyl)methanone (Sulfoxide) | (Chemical structure diagram would be here) |
| Oxidation | Cyclobutyl (4-(methylsulfonyl)phenyl)methanone (Sulfone) | (Chemical structure diagram would be here) |
| Photodegradation | 4-(Thiomethyl)benzoic acid | (Chemical structure diagram would be here) |
| Photodegradation | Cyclobutane | (Chemical structure diagram would be here) |
Q3: What analytical techniques are recommended for identifying these degradation products?
A combination of chromatographic and spectroscopic techniques is recommended for the separation and identification of potential degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating the parent compound from its degradation products. A stability-indicating method should be developed to resolve all significant degradants from the parent peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides molecular weight information for the separated components, which is crucial for the initial identification of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) is essential for the definitive structural elucidation of isolated degradation products.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the HPLC chromatogram during stability testing.
-
Possible Cause 1: Oxidative Degradation. The presence of oxidizing agents (e.g., peroxides in solvents, atmospheric oxygen) can lead to the formation of the sulfoxide and sulfone derivatives.
-
Troubleshooting Steps:
-
Analyze the samples by LC-MS to check for masses corresponding to the addition of one (+16 Da) or two (+32 Da) oxygen atoms to the parent molecule.
-
If the sulfoxide or sulfone is suspected, synthesize authentic standards for comparison.
-
To prevent further oxidation, degas all solvents, and consider adding an antioxidant to the sample formulation if appropriate. Store samples under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Possible Cause 2: Photodegradation. Exposure of the sample to light, especially UV light, can cause photochemical degradation.
-
Troubleshooting Steps:
-
Protect samples from light at all stages of handling and analysis by using amber vials or covering containers with aluminum foil.
-
Conduct a forced degradation study by exposing a solution of the compound to a controlled light source (e.g., a photostability chamber) to confirm light sensitivity and identify the resulting degradation products.
-
-
Issue 2: Loss of parent compound assay with no corresponding increase in known degradation product peaks.
-
Possible Cause: Formation of non-UV active or volatile degradation products. The degradation pathway may lead to products that do not have a strong chromophore for UV detection or are too volatile to be retained on the HPLC column.
-
Troubleshooting Steps:
-
Use a mass-sensitive detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in parallel with the UV detector to look for non-UV active compounds.
-
Analyze the headspace of a stressed sample by Gas Chromatography-Mass Spectrometry (GC-MS) to identify any volatile degradation products, such as cyclobutane.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study - Oxidation
-
Objective: To evaluate the stability of this compound to oxidative stress.
-
Procedure: a. Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water). b. Treat the solution with a controlled concentration of an oxidizing agent (e.g., 3% hydrogen peroxide). c. Incubate the solution at a controlled temperature (e.g., 50 °C) for a defined period (e.g., 24 hours). d. At specified time points, withdraw aliquots, quench the reaction if necessary (e.g., with sodium bisulfite), and analyze by HPLC and LC-MS.
-
Analysis: Monitor the formation of new peaks and the decrease in the parent peak area. Characterize the major degradation products using LC-MS and, if possible, isolate them for NMR analysis.
Protocol 2: Forced Degradation Study - Photostability
-
Objective: To assess the photostability of this compound.
-
Procedure: a. Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile). b. Expose the solution to a light source that provides both UV and visible output, as specified in ICH guideline Q1B. A control sample should be kept in the dark under the same temperature conditions. c. At specified time points, withdraw aliquots and analyze by HPLC.
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Analysis: Compare the chromatograms of the light-exposed and dark control samples. Identify and quantify any peaks that are formed or increase in the light-exposed sample.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent experimental results with cyclobutyl 4-thiomethylphenyl ketone
Welcome to the technical support center for cyclobutyl 4-thiomethylphenyl ketone (CAS 716341-27-4). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent experimental results and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most probable and widely used method for the synthesis of aryl ketones, such as this compound, is the Friedel-Crafts acylation .[1][2][3][4] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring. In this specific case, it would involve the reaction of thioanisole with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl₃).
Q2: What are the potential side reactions during the synthesis of this compound?
A2: The primary side reaction of concern is the oxidation of the thioether (thiomethyl) group . The sulfur atom in the thiomethylphenyl group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, under more stringent conditions, the sulfone. This oxidation can occur during the synthesis or subsequent workup and purification steps if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.
Another potential issue in Friedel-Crafts acylation is polyacylation , where more than one acyl group is added to the aromatic ring. However, the ketone product of the initial acylation is deactivating, which generally prevents a second substitution.[4]
Q3: How can I purify this compound?
A3: Purification is typically achieved through standard organic chemistry techniques. After quenching the reaction and performing an aqueous workup, the crude product can be purified by column chromatography on silica gel. The choice of eluent would depend on the polarity of the product and any impurities. A common starting point would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Recrystallization from a suitable solvent system could be another effective purification method if the product is a solid.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, particularly oxidation of the thioether, the compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store it in a tightly sealed container to prevent exposure to air and moisture.
Q5: I am seeing inconsistent results in my biological assays. What could be the cause?
A5: Inconsistent results in biological assays can stem from several factors:
-
Compound Purity: The presence of impurities, such as the sulfoxide or sulfone derivatives, can lead to variable biological activity. Ensure the purity of your compound using analytical techniques like HPLC and NMR.
-
Compound Stability: The thioether moiety may be susceptible to oxidation in the assay medium, especially in the presence of reactive oxygen species (ROS) that can be generated by cells. Consider the stability of the compound in your specific assay conditions.
-
Solvent Effects: The choice of solvent (e.g., DMSO) and its concentration can impact the solubility and activity of the compound. Ensure consistent solvent concentrations across all experiments.
-
Cell-Based Assay Variability: Factors such as cell passage number, confluency, and overall cell health can significantly influence experimental outcomes. Standardize your cell culture and assay procedures to minimize variability.
Troubleshooting Guides
Synthesis and Purification Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low reaction yield | Incomplete reaction, side reactions (e.g., oxidation), or loss of product during workup. | - Monitor the reaction progress by TLC or GC-MS to ensure completion.- Use a milder Lewis acid or lower reaction temperature to minimize side reactions.- Ensure all aqueous layers are thoroughly extracted during workup. |
| Presence of multiple spots on TLC after reaction | Formation of isomers, byproducts (e.g., sulfoxide), or unreacted starting materials. | - Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to favor the desired product.- Purify the crude product using column chromatography with an appropriate solvent gradient. |
| Difficulty in removing the Lewis acid catalyst | Incomplete quenching of the catalyst. | - Quench the reaction mixture thoroughly with ice-cold water or dilute acid.- Perform multiple aqueous washes during the workup. |
| Product appears to be a mixture of desired ketone and sulfoxide | Oxidation of the thioether during the reaction or workup. | - Run the reaction under an inert atmosphere (nitrogen or argon).- Use degassed solvents.- Avoid prolonged exposure to air, especially at elevated temperatures. |
Analytical Characterization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Complex ¹H NMR spectrum | Presence of impurities, rotamers (if applicable), or solvent peaks. | - Purify the sample by column chromatography or recrystallization.- Acquire the NMR spectrum at a higher temperature to potentially coalesce rotamer signals.- Use a different deuterated solvent to avoid overlapping peaks. |
| Unexpected peaks in the mass spectrum | Presence of impurities, formation of adducts, or fragmentation. | - Analyze the sample by LC-MS to separate components before mass analysis.- Look for characteristic M+2 peaks which could indicate the presence of sulfur. The sulfoxide will have an M+16 peak and the sulfone an M+32 peak relative to the parent compound. |
| Broad peaks or poor resolution in HPLC | Poor solubility, column degradation, or inappropriate mobile phase. | - Ensure the sample is fully dissolved in the mobile phase.- Use a guard column and ensure the mobile phase pH is within the column's recommended range.- Optimize the mobile phase composition (solvent ratio, buffer concentration). |
Inconsistent Biological Assay Results
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the plate, or poor compound solubility. | - Use a multichannel pipette for cell seeding and compound addition.- Avoid using the outer wells of the microplate.- Ensure the compound is fully dissolved in the assay medium and does not precipitate. |
| Loss of compound activity over time | Compound degradation in the assay medium (e.g., oxidation of the thioether). | - Prepare fresh stock solutions of the compound for each experiment.- Assess the stability of the compound in the assay medium over the time course of the experiment using LC-MS. |
| Unexpected dose-response curve | Presence of active impurities, compound precipitation at high concentrations, or complex biological effects. | - Re-purify the compound and confirm its identity and purity.- Visually inspect the assay plate for any signs of precipitation.- Consider the possibility of off-target effects or a non-standard mechanism of action. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Thioanisole
This is a general protocol and may require optimization.
-
To a stirred solution of thioanisole (1.0 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C under an inert atmosphere, add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) portion-wise.
-
Allow the mixture to stir for 15-30 minutes at 0 °C.
-
Add a solution of cyclobutanecarbonyl chloride (1.05 eq) in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of ice-cold water and stir vigorously.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Hypothesized Synthesis and Degradation Pathway
Figure 1: Hypothesized synthesis via Friedel-Crafts acylation and potential oxidative degradation pathway.
Troubleshooting Workflow for Inconsistent Biological Data
Figure 2: A stepwise workflow for troubleshooting inconsistent results in biological assays.
References
strategies to increase the bioavailability of cyclobutyl 4-thiomethylphenyl ketone
Technical Support Center: Cyclobutyl 4-thiomethylphenyl Ketone
Welcome to the technical support center for this compound (C4TK). This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to address experimental challenges, with a focus on strategies to enhance oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the low oral bioavailability of this compound (C4TK)?
A1: While specific data on C4TK is not publicly available, compounds with similar structures (aromatic ketones, high lipophilicity suggested by the "phenyl" and "thiomethyl" groups) often exhibit poor aqueous solubility. Low solubility is a primary cause of low oral bioavailability for many new chemical entities, afflicting over 70% of compounds in development pipelines[1]. This falls under the Biopharmaceutics Classification System (BCS) as a Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) issue, where the dissolution rate in the gastrointestinal fluids is the rate-limiting step for absorption[2].
Q2: My C4TK formulation shows promising dissolution in vitro but fails to demonstrate adequate exposure in vivo. What are the potential causes?
A2: This is a common challenge in drug development. Several factors could be responsible:
-
Precipitation in the GI Tract: Your formulation may create a supersaturated solution in vitro, but upon administration, the compound can precipitate in the stomach or intestine due to changes in pH or dilution. The use of precipitation inhibitors, often polymers, in amorphous solid dispersions can help maintain this supersaturated state[1].
-
First-Pass Metabolism: The compound might be extensively metabolized in the intestinal wall or the liver before reaching systemic circulation[3]. Co-administration with enzyme inhibitors can sometimes be used to investigate this, though this is a complex strategy[4][5].
-
Efflux Transporters: C4TK could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the GI lumen after absorption[3].
-
Poor Permeability: If C4TK is a BCS Class IV drug, it suffers from both poor solubility and poor intestinal permeability, meaning that even if it dissolves, it cannot efficiently cross the intestinal epithelium[2].
Q3: My nanoparticle formulation of C4TK is showing signs of aggregation upon storage. How can I improve its stability?
A3: Nanoparticle aggregation is a common stability issue driven by the high surface energy of the particles. To prevent this, stabilizers are crucial. These can work through two main mechanisms:
-
Electrostatic Repulsion: Using charged surfactants that adsorb to the particle surface, creating repulsive forces.
-
Steric Repulsion: Using non-ionic polymers that form a protective layer around the particles, physically preventing them from coming close to each other. A combination of both, known as electrosteric stabilization, is often highly effective[6]. Ensure that the concentration of your chosen stabilizer is optimized for long-term stability.
Q4: What is a good starting point for selecting a bioavailability enhancement strategy for a new compound like C4TK?
A4: A logical approach involves characterizing the compound's physicochemical properties. Key factors include its aqueous solubility, pKa, LogP, and melting point[7]. For a lipophilic, neutral compound (high LogP, no ionizable groups), strategies like lipid-based formulations (e.g., SEDDS) or amorphous solid dispersions are often the most effective starting points[7]. For compounds with high melting points ("brick-dust" molecules), particle size reduction can be very effective, whereas for highly lipophilic "grease-ball" molecules, lipid-based systems are often preferred[6].
Strategies to Enhance Bioavailability & Experimental Protocols
Improving the oral bioavailability of C4TK primarily involves overcoming its poor aqueous solubility. Below are three common strategies with simplified protocols.
Amorphous Solid Dispersions (ASDs)
This strategy involves dispersing C4TK in a polymer matrix, converting it from a stable crystalline form to a higher-energy, more soluble amorphous state[8].
Simplified Protocol: Solvent Evaporation for ASD Preparation
-
Polymer Selection: Select a suitable polymer (e.g., PVP K30, HPMC-AS, Soluplus®).
-
Dissolution: Dissolve both C4TK and the polymer in a common volatile solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to form a thin film.
-
Drying: Further dry the film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove residual solvent.
-
Milling & Sieving: Scrape the dried film, mill it into a fine powder, and sieve to obtain a uniform particle size. The resulting powder can be used for further characterization and formulation.
Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS, particularly Self-Emulsifying Drug Delivery Systems (SEDDS), solubilize the drug in a mixture of oils and surfactants. Upon gentle agitation in aqueous media (like GI fluids), they spontaneously form a fine oil-in-water emulsion, facilitating drug absorption[8][9].
Simplified Protocol: SEDDS Formulation
-
Excipient Screening: Determine the solubility of C4TK in various oils (e.g., Labrafac™ PG, Maisine® CC), surfactants (e.g., Tween 80, Kolliphor® EL), and co-solvents (e.g., Transcutol® HP).
-
Formulation: Prepare different ratios of oil, surfactant, and co-solvent. For each blend, add an excess amount of C4TK.
-
Equilibration: Mix the components thoroughly using a vortex mixer and allow them to equilibrate at room temperature for 48 hours to ensure maximum drug solubilization.
-
Centrifugation: Centrifuge the samples to separate the undissolved C4TK.
-
Analysis: Quantify the amount of dissolved C4TK in the supernatant to identify the optimal formulation with the highest drug loading.
Particle Size Reduction (Nanosizing)
Reducing particle size increases the surface-area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation[1][10].
Simplified Protocol: Wet Milling for Nanosuspension
-
Slurry Preparation: Disperse C4TK powder in an aqueous solution containing a stabilizer (e.g., Poloxamer 407 or Tween 80) to create a pre-suspension.
-
Milling: Transfer the slurry to a bead mill charged with small grinding media (e.g., yttrium-stabilized zirconium oxide beads).
-
Processing: Mill the suspension at a controlled temperature for several hours. Particle size should be monitored periodically using a laser diffraction or dynamic light scattering instrument.
-
Endpoint: Continue milling until the desired particle size distribution (e.g., D90 < 200 nm) is achieved and stable.
-
Separation: Separate the nanosuspension from the grinding media. The resulting suspension can be used directly or dried (e.g., by lyophilization) into a solid powder.
Quantitative Data Summary
The following table presents hypothetical data to illustrate how the results of bioavailability enhancement experiments for C4TK could be compared.
| Formulation Strategy | Drug Loading (% w/w) | Particle Size / Droplet Size (nm) | In Vitro Dissolution at 60 min (%) | In Vivo AUC (ng·h/mL) | In Vivo Cmax (ng/mL) |
| Unprocessed C4TK | 100% | > 5000 | < 5% | 150 | 35 |
| Micronized C4TK | 100% | ~2500 | 25% | 450 | 90 |
| Nanosuspension | 20% | 180 | 85% | 1800 | 410 |
| ASD (1:3 Drug:PVP) | 25% | N/A | 92% | 2150 | 550 |
| SEDDS Formulation | 10% | 45 | > 95% | 2800 | 720 |
Data is hypothetical and for illustrative purposes only.
Visual Workflow and Logic Diagrams
Below are diagrams illustrating key decision-making and experimental processes in the development of C4TK formulations.
Caption: Decision tree for selecting a primary bioavailability enhancement strategy for C4TK.
Caption: General experimental workflow for developing and testing an enhanced bioavailability formulation.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmamanufacturing.com [pharmamanufacturing.com]
- 4. Bioavailability of phytochemicals and its enhancement by drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. mdpi.com [mdpi.com]
- 7. pharmtech.com [pharmtech.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. hilarispublisher.com [hilarispublisher.com]
Validation & Comparative
A Comparative Guide to the Validation of the Biological Target for Cyclobutyl 4-Thiomethylphenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
The identification and validation of a drug's biological target are pivotal in the drug discovery pipeline. This guide provides a comparative overview of modern experimental strategies for validating the molecular target of a novel compound, using cyclobutyl 4-thiomethylphenyl ketone as a case study. Given that the specific target of this compound is not yet publicly defined, this document focuses on the methodologies a researcher would employ to identify and subsequently validate its mechanism of action.
The structural motifs of this compound, including the cyclobutyl ring and the thiomethylphenyl group, are found in various bioactive molecules, suggesting potential interactions with a range of biological targets, such as kinases or proteins involved in inflammatory pathways.[1][2] This guide will compare key experimental approaches for target deconvolution and validation, providing detailed protocols and data-driven comparisons to aid in experimental design.
Comparison of Target Validation Methodologies
The validation of a drug target typically involves a multi-faceted approach, combining techniques that confirm direct physical binding with those that elucidate the functional consequences of this interaction in a cellular context. Below is a comparison of several leading methodologies.
| Methodology | Principle | Throughput | Primary Output | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in a cellular environment.[3] | Low to High | Target engagement and affinity estimation (EC50).[4] | In-cell/in-vivo applicability, label-free.[5] | Target must be expressed at detectable levels; requires a specific antibody or reporter system.[6] |
| Kinome Profiling | Assesses the inhibitory activity of a compound against a large panel of purified kinases.[7] | High | IC50 values against hundreds of kinases, selectivity profile.[8][9] | Broad screening identifies both primary targets and off-targets.[10] | In vitro assay may not fully reflect cellular activity; limited to kinase targets. |
| Affinity Chromatography-Mass Spectrometry | A compound-of-interest is immobilized and used as bait to capture interacting proteins from cell lysates, which are then identified by mass spectrometry.[11][12] | Low | List of potential protein binders. | Unbiased, does not require prior knowledge of the target. | Can generate false positives; requires chemical modification of the compound. |
| CRISPR-Cas9 Genetic Screening | Genome-wide or targeted knockout/activation screens to identify genes that modulate cellular sensitivity to the compound.[13][14] | High | Genes whose perturbation confers resistance or sensitivity to the compound. | Powerful for functional validation and identifying resistance mechanisms.[15][16] | Technically complex; indirect method that requires further validation of direct binding. |
Below is a visual workflow illustrating the process of validating a novel biological target.
Caption: A generalized workflow for identifying and validating the biological target of a novel compound.
Experimental Protocols
This section provides detailed methodologies for two key validation experiments: the Cellular Thermal Shift Assay (CETSA) for confirming target engagement and CRISPR-Cas9 mediated gene knockout for functional validation.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted from established CETSA methodologies and is designed to assess the direct binding of this compound to its putative target protein in intact cells.[3][5]
Objective: To determine if this compound stabilizes its target protein against thermal denaturation.
Materials:
-
Cell line expressing the target protein of interest.
-
This compound (and vehicle control, e.g., DMSO).
-
Phosphate-buffered saline (PBS) supplemented with protease inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR machine or water baths for temperature gradient.
-
Centrifuge for separating soluble and aggregated proteins.
-
Reagents and equipment for protein quantification (e.g., Western blot or ELISA).
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein in the soluble fraction using Western blot analysis with a specific antibody.
-
-
Data Analysis:
-
Generate a dose-response curve at a fixed temperature or a melting curve at a fixed compound concentration.
-
A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of the compound.
-
CRISPR-Cas9 Mediated Target Knockout for Functional Validation
This protocol describes how to use CRISPR-Cas9 to knock out a putative target gene to assess whether its absence phenocopies or blocks the effect of the compound.[13][15]
Objective: To determine if the knockout of the putative target gene confers resistance to this compound.
Materials:
-
Cell line of interest.
-
Lentiviral vectors expressing Cas9 and a guide RNA (gRNA) specific to the target gene.
-
Non-targeting gRNA control.
-
Reagents for lentivirus production and transduction.
-
Reagents for cell viability assays (e.g., CellTiter-Glo®).
-
This compound.
Procedure:
-
gRNA Design and Cloning:
-
Design and clone at least two independent gRNAs targeting a constitutive exon of the putative target gene into a lentiviral vector.
-
-
Lentivirus Production and Transduction:
-
Produce lentiviral particles in a packaging cell line (e.g., HEK293T).
-
Transduce the target cell line with the lentivirus at a low multiplicity of infection.
-
-
Selection and Validation of Knockout Cells:
-
Select transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Expand the selected cell population.
-
Validate the knockout of the target protein by Western blot or genomic sequencing.
-
-
Cell Viability Assay:
-
Plate the knockout cells and the non-targeting control cells in 96-well plates.
-
Treat the cells with a dose range of this compound.
-
After a set incubation period (e.g., 72 hours), measure cell viability.
-
-
Data Analysis:
-
Compare the dose-response curves of the knockout and control cells.
-
A significant rightward shift in the IC50 value for the knockout cells compared to the control cells indicates that the target is required for the compound's activity.
-
Hypothetical Signaling Pathway
Given the prevalence of kinase inhibitors among drugs with cyclobutyl motifs, a hypothetical signaling pathway involving a protein kinase is presented below.[1] This illustrates the type of pathway that could be investigated following target identification.
Caption: A hypothetical signaling cascade where the compound inhibits a key kinase.
References
- 1. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 6. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 10. assayquant.com [assayquant.com]
- 11. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 12. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]
- 13. biocompare.com [biocompare.com]
- 14. researchgate.net [researchgate.net]
- 15. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
A Comparative Efficacy Analysis of Cyclobutyl 4-Thiomethylphenyl Ketone in Anti-Inflammatory and Antioxidant Assays
For distribution among researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the hypothetical efficacy of a novel compound, cyclobutyl 4-thiomethylphenyl ketone, against established agents in in vitro anti-inflammatory and antioxidant assays. The following data is intended to serve as a demonstrative example for research and development purposes.
Introduction
This compound is a synthetic compound featuring a cyclobutane ring linked to a 4-thiomethylphenyl ketone moiety. While direct experimental data on its biological activity is not yet publicly available, the structural motifs present in the molecule, particularly the phenolic ketone, suggest potential for anti-inflammatory and antioxidant properties. The cyclobutane ring is of increasing interest in medicinal chemistry for its ability to introduce three-dimensionality and potentially improve pharmacokinetic profiles. This guide presents a hypothetical comparison of this compound with a known COX-2 inhibitor, Celecoxib, and a standard antioxidant, Ascorbic Acid, to illustrate its potential pharmacological profile.
Comparative Efficacy Data
The following tables summarize the hypothetical quantitative data for this compound in two key in vitro assays: a Cyclooxygenase-2 (COX-2) Inhibition Assay and a DPPH Radical Scavenging Assay.
Table 1: COX-2 Inhibition Assay Data
| Compound | Concentration (µM) | % Inhibition (Hypothetical) | IC50 (µM) (Hypothetical) |
| This compound | 0.1 | 15.2 | 5.8 |
| 1 | 48.5 | ||
| 10 | 89.1 | ||
| 50 | 98.2 | ||
| Celecoxib (Positive Control) | 0.01 | 25.8 | 0.04 |
| 0.1 | 78.3 | ||
| 1 | 95.1 | ||
| 10 | 99.5 | ||
| Vehicle (DMSO) | - | <1 | >100 |
Table 2: DPPH Radical Scavenging Assay Data
| Compound | Concentration (µg/mL) | % Scavenging Activity (Hypothetical) | IC50 (µg/mL) (Hypothetical) |
| This compound | 10 | 22.5 | 35.2 |
| 25 | 45.1 | ||
| 50 | 78.9 | ||
| 100 | 92.3 | ||
| Ascorbic Acid (Standard) | 5 | 55.2 | 4.5 |
| 10 | 94.8 | ||
| 20 | 98.1 | ||
| 50 | 99.2 | ||
| Vehicle (Methanol) | - | <1 | >200 |
Experimental Protocols
Detailed methodologies for the cited experiments are provided below to ensure reproducibility and accurate comparison.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Principle: This assay determines the ability of a test compound to inhibit the enzymatic activity of human recombinant COX-2. The COX enzyme catalyzes the conversion of arachidonic acid to prostaglandins. The inhibition is quantified by measuring the reduction in the production of prostaglandin E2 (PGE2) in the presence of the test compound.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Celecoxib (positive control)
-
DMSO (vehicle)
-
Reaction buffer (Tris-HCl, pH 8.0)
-
PGE2 ELISA kit
Procedure:
-
The test compound and positive control are serially diluted in DMSO.
-
The COX-2 enzyme is pre-incubated with the test compound or control in the reaction buffer for 15 minutes at 37°C.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for 10 minutes at 37°C and then stopped by the addition of a stopping solution (e.g., 1N HCl).
-
The concentration of PGE2 in each reaction mixture is determined using a competitive ELISA kit according to the manufacturer's instructions.
-
The percentage of COX-2 inhibition is calculated relative to the vehicle control.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the free radical scavenging capacity of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compound (this compound)
-
Ascorbic acid (standard antioxidant)
-
Methanol (solvent)
-
Spectrophotometer
Procedure:
-
A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
The test compound and ascorbic acid are prepared in a series of concentrations in methanol.
-
An aliquot of the test compound or standard solution is mixed with the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the sample.
Visualizations
The following diagrams illustrate the conceptual frameworks of the signaling pathway potentially targeted and the experimental workflows.
Caption: Hypothetical COX-2 Inhibition Pathway.
Caption: DPPH Radical Scavenging Assay Workflow.
A Comparative Analysis of Cyclobutyl 4-Thiomethylphenyl Ketone and Its Structural Analogs: A Guide for Drug Discovery
This guide provides a comprehensive comparative analysis of cyclobutyl 4-thiomethylphenyl ketone and a series of its rationally designed structural analogs. In the absence of extensive published data on the lead compound, this document presents a hypothetical framework based on established principles of medicinal chemistry and structure-activity relationships (SAR). The objective is to guide researchers in the potential development and evaluation of this chemical scaffold for therapeutic applications. The analysis focuses on postulated anti-inflammatory activity through the inhibition of a hypothetical kinase, "Kinase X," which is presumed to be a key component of an inflammatory signaling pathway.
Lead Compound and Structural Analogs
The lead compound, this compound (CK-1), possesses a unique combination of a cyclobutyl moiety, an aromatic ketone, and a para-substituted thiomethylphenyl ring. The cyclobutyl group is an increasingly utilized scaffold in medicinal chemistry, valued for its ability to enhance metabolic stability and provide a rigid, three-dimensional structure.[1][2] Aromatic ketones are known to participate in key interactions with biological targets, often through hydrogen bonding via the carbonyl group.[3][4] The thiomethylphenyl group offers a site for metabolic modification and can be a key determinant of pharmacokinetic properties.[5][6]
A series of structural analogs have been designed to probe the SAR of this scaffold. These modifications are intended to explore the impact of the cycloalkyl ring size, the oxidation state of the sulfur atom, and the potential for bioisosteric replacement of the thiomethyl group.
Table 1: Structures of this compound (CK-1) and its Analogs
| Compound ID | Structure | Rationale for Inclusion |
| CK-1 | This compound | Lead Compound |
| CK-2 | Cyclopentyl 4-thiomethylphenyl ketone | Evaluate the effect of increasing the cycloalkyl ring size on binding and activity. |
| CK-3 | Cyclohexyl 4-thiomethylphenyl ketone | Further explore the impact of a larger, more flexible cycloalkyl ring. |
| CK-4 | Cyclobutyl 4-(methylsulfinyl)phenyl ketone | Investigate the effect of sulfur oxidation to a sulfoxide, increasing polarity. |
| CK-5 | Cyclobutyl 4-(methylsulfonyl)phenyl ketone | Assess the impact of the more polar sulfone group, a potential hydrogen bond acceptor. |
| CK-6 | Cyclobutyl 4-methoxyphenyl ketone | Bioisosteric replacement of the sulfur atom with oxygen to compare electronic and steric effects. |
| CK-7 | Cyclobutyl 4-(trifluoromethyl)phenyl ketone | Evaluate a common bioisostere for the thiomethyl group, known to enhance metabolic stability.[7] |
Hypothetical Biological Activity: Kinase X Inhibition
For the purpose of this guide, we postulate that CK-1 and its analogs exhibit inhibitory activity against "Kinase X," a serine/threonine kinase implicated in a pro-inflammatory signaling cascade. The binding hypothesis is that the carbonyl oxygen acts as a hydrogen bond acceptor within the kinase's hinge region, the cyclobutyl group occupies a hydrophobic pocket, and the substituted phenyl ring extends towards the solvent-exposed region, where modifications can influence potency and pharmacokinetic properties.
In Vitro Kinase Inhibition
The inhibitory potency of each compound was hypothetically assessed using a biochemical kinase assay. The results, presented as IC50 values (the concentration required for 50% inhibition), are summarized in Table 2.
Table 2: Hypothetical In Vitro Inhibitory Activity against Kinase X
| Compound ID | IC50 (nM) |
| CK-1 | 150 |
| CK-2 | 85 |
| CK-3 | 250 |
| CK-4 | 120 |
| CK-5 | 95 |
| CK-6 | 300 |
| CK-7 | 75 |
Interpretation of Hypothetical Data:
-
Cycloalkyl Ring Size: The cyclopentyl analog (CK-2) shows improved potency over the cyclobutyl (CK-1) and cyclohexyl (CK-3) analogs, suggesting an optimal fit within the hydrophobic pocket.
-
Sulfur Oxidation: Oxidation to the sulfoxide (CK-4) and sulfone (CK-5) leads to a modest increase in potency, possibly due to additional interactions with the target protein.
-
Bioisosteric Replacement: The methoxy analog (CK-6) shows reduced activity, indicating a potential role for the sulfur atom in binding. The trifluoromethyl analog (CK-7) demonstrates the highest potency, a common outcome for this type of bioisosteric replacement which can enhance binding affinity.[8]
Cellular Anti-inflammatory Activity
The ability of the compounds to suppress the inflammatory response in a cellular context was hypothetically evaluated by measuring the production of a pro-inflammatory cytokine, "Cytokine Y," in lipopolysaccharide (LPS)-stimulated macrophages.
Table 3: Hypothetical Cellular Anti-inflammatory Activity
| Compound ID | Cytokine Y Inhibition (EC50, nM) |
| CK-1 | 450 |
| CK-2 | 250 |
| CK-3 | 800 |
| CK-4 | 380 |
| CK-5 | 290 |
| CK-6 | >1000 |
| CK-7 | 220 |
Interpretation of Hypothetical Data: The cellular activity generally correlates with the biochemical potency, with CK-2, CK-5, and CK-7 showing the most promising anti-inflammatory effects. The weaker activity of CK-1, CK-3, and CK-4 in the cellular assay compared to the biochemical assay could suggest differences in cell permeability or off-target effects.
Experimental Protocols
Synthesis of this compound (CK-1)
The synthesis of the lead compound and its analogs can be achieved through a Friedel-Crafts acylation reaction.[1]
Protocol:
-
To a stirred solution of thioanisole (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) at 0 °C, add aluminum chloride (1.2 equivalents) portion-wise.
-
After stirring for 15 minutes, add cyclobutanecarbonyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by slowly adding ice-cold water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
The synthesis of analogs would follow similar procedures using the appropriate starting materials (e.g., cyclopentanecarbonyl chloride for CK-2, anisole for CK-6). Oxidation of the sulfide in CK-1 to the sulfoxide (CK-4) and sulfone (CK-5) can be achieved using standard oxidizing agents like m-CPBA or Oxone.
In Vitro Kinase X Inhibition Assay
Protocol:
-
Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Add varying concentrations of the test compounds (dissolved in DMSO) to the wells of a 96-well plate.
-
Add the Kinase X enzyme and a fluorescently labeled peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP at a concentration equal to its Km value.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction by adding a solution containing EDTA.
-
Measure the amount of phosphorylated and unphosphorylated peptide using a suitable plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Cytokine Y Inhibition Assay
Protocol:
-
Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of Cytokine Y in the supernatant using a commercially available ELISA kit.
-
Determine the EC50 value for each compound by plotting the percentage of cytokine inhibition against the compound concentration.
Visualizations
Caption: Hypothesized inflammatory signaling pathway and the point of intervention by CK-1 and its analogs.
Caption: General experimental workflow for the synthesis and evaluation of the compound library.
Conclusion
This guide presents a comparative analysis of this compound (CK-1) and a series of its structural analogs based on hypothetical, yet plausible, biological data. The structure-activity relationships derived from this theoretical framework suggest that the cyclobutylphenyl ketone scaffold is a promising starting point for the development of novel anti-inflammatory agents. Specifically, modifications to the cycloalkyl ring and bioisosteric replacement of the thiomethyl group appear to be effective strategies for modulating potency. The most promising hypothetical compounds, CK-2, CK-5, and CK-7, warrant further investigation. The experimental protocols and workflows detailed herein provide a clear roadmap for the synthesis and evaluation of this compound class, offering a valuable resource for researchers in the field of drug discovery.
References
- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem-space.com [chem-space.com]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
Unraveling the Mechanism of Action: Cyclobutyl 4-Thiomethylphenyl Ketone Remains an Enigma
Despite a comprehensive search of available scientific literature and chemical databases, the mechanism of action for cyclobutyl 4-thiomethylphenyl ketone remains uncharacterized. Currently, there is no publicly accessible experimental data detailing its biological activity, therapeutic targets, or pharmacological effects. This lack of foundational information precludes a comparative analysis with alternative compounds and the development of a detailed guide on its molecular interactions.
The initial investigation sought to elucidate the specific signaling pathways modulated by this compound. However, the search yielded no published research articles or patents that describe its biological function. Chemical databases primarily provide structural and physicochemical properties for this compound but offer no insights into its interactions with biological systems.
Consequently, the core requirements for a comparative guide—including quantitative data on performance, detailed experimental protocols, and visualizations of signaling pathways—cannot be met at this time. Without a known biological target or a confirmed pharmacological effect, there is no basis for comparison with other therapeutic alternatives.
While the constituent chemical moieties of this compound, such as the cyclobutane ring and the thiomethylphenyl group, are found in various biologically active compounds, the specific combination and arrangement in this particular ketone have not been explored in the available scientific literature. The cyclobutane motif is often employed in medicinal chemistry to introduce conformational rigidity and improve metabolic stability, while thioether-containing compounds are known to exhibit a wide range of pharmacological activities. However, these general characteristics do not provide a specific mechanism of action for the compound .
In the absence of any empirical data, the creation of data summary tables, detailed experimental methodologies, and signaling pathway diagrams would be purely speculative and scientifically unfounded.
Therefore, for researchers, scientists, and drug development professionals interested in this compound, the initial step would be to conduct foundational research to determine its biological activity. This would involve a series of screening assays to identify any potential interactions with known drug targets or cellular pathways. Until such primary research is conducted and published, the mechanism of action of this compound will remain an open question.
Assessing the Reproducibility of Cyclobutyl 4-Thiomethylphenyl Ketone Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the synthesis and characterization of cyclobutyl 4-thiomethylphenyl ketone and a structurally similar alternative, cyclobutyl 4-methylphenyl ketone. The information presented aims to offer a baseline for experimental design and to facilitate the objective assessment of synthetic reproducibility.
This document outlines detailed, reproducible experimental protocols for the synthesis of these compounds via Friedel-Crafts acylation. It also presents a comparative summary of their expected analytical data, allowing for a clear evaluation of experimental outcomes. Furthermore, a potential biological signaling pathway of interest for compounds bearing the 4-thiomethylphenyl moiety is illustrated to provide context for future research endeavors.
Comparative Data of Cyclobutyl Aryl Ketones
To ensure the reproducibility of the synthesis of this compound and its non-sulfur-containing analog, the following table summarizes key physical and spectroscopic data. These values serve as a benchmark for the successful synthesis and purification of the target compounds.
| Property | This compound (Target) | Cyclobutyl 4-Methylphenyl Ketone (Alternative) |
| Molecular Formula | C₁₂H₁₄OS | C₁₂H₁₄O |
| Molecular Weight | 206.31 g/mol | 174.24 g/mol |
| Appearance | Expected to be a solid or oil | Solid or oil |
| Yield | Theoretical, based on protocol | Reported yields vary, typically moderate to high |
| ¹H NMR (CDCl₃, δ) | Expected: ~7.9 (d, 2H), ~7.3 (d, 2H), ~3.6 (m, 1H), ~2.5 (s, 3H), 2.4-1.8 (m, 6H) | Expected: ~7.8 (d, 2H), ~7.2 (d, 2H), ~3.6 (m, 1H), ~2.4 (s, 3H), 2.4-1.8 (m, 6H) |
| ¹³C NMR (CDCl₃, δ) | Expected: ~199, ~145, ~135, ~129, ~125, ~46, ~26, ~18, ~15 | Expected: ~200, ~143, ~135, ~129, ~129, ~46, ~26, ~21, ~18 |
| IR (cm⁻¹) | Expected: ~1680 (C=O), ~2950 (C-H), ~1600 (C=C) | Expected: ~1680 (C=O), ~2950 (C-H), ~1600 (C=C) |
Detailed Experimental Protocols
The following protocols describe the synthesis of this compound and cyclobutyl 4-methylphenyl ketone using a standard Friedel-Crafts acylation reaction.
Synthesis of this compound
This protocol is a proposed reproducible method based on established Friedel-Crafts acylation procedures.
Materials:
-
Thioanisole (1.0 eq)
-
Cyclobutanecarbonyl chloride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of cyclobutanecarbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled suspension via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of thioanisole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity, comparing the obtained data with the expected values in the table above.
Synthesis of Cyclobutyl 4-Methylphenyl Ketone (Alternative)
This protocol is based on literature procedures for the acylation of toluene.
Materials:
-
Toluene (1.0 eq)
-
Cyclobutanecarbonyl chloride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried reaction apparatus as described for the synthesis of the target compound.
-
Add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM to the flask and cool to 0 °C.
-
Slowly add a solution of cyclobutanecarbonyl chloride (1.1 eq) in anhydrous DCM.
-
After stirring for 30 minutes at 0 °C, add a solution of toluene (1.0 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Perform the aqueous workup as described in the previous protocol.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the product by column chromatography to yield cyclobutyl 4-methylphenyl ketone.
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and IR spectroscopy and compare the results with the expected data.
Visualizing Experimental and Biological Contexts
To aid in the conceptualization of the experimental workflow and a potential biological application, the following diagrams are provided.
Caption: A generalized workflow for the Friedel-Crafts acylation synthesis of cyclobutyl aryl ketones.
Given that thioanisole derivatives have been investigated for their potential to modulate inflammatory pathways, a hypothetical signaling pathway is presented below. This serves as a conceptual starting point for investigating the biological activity of this compound.
Caption: A potential mechanism of action for this compound in an anti-inflammatory context.
Comparative Analysis of Analytical Techniques for Cyclobutyl 4-thiomethylphenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the qualitative and quantitative analysis of cyclobutyl 4-thiomethylphenyl ketone, a compound of interest in pharmaceutical research and development. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of drug substances and products. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this target compound.
Data Presentation: A Comparative Overview
The following table summarizes the key performance parameters of the different analytical techniques for the analysis of this compound. The data presented is a composite derived from validated methods for structurally similar compounds, providing a reliable estimate of the expected performance for the target analyte.
| Parameter | HPLC-UV | GC-MS | ¹H NMR | ¹³C NMR |
| Principle | Chromatographic separation based on polarity, with UV detection. | Chromatographic separation based on volatility and polarity, with mass spectrometric detection. | Nuclear magnetic resonance of hydrogen nuclei. | Nuclear magnetic resonance of carbon-13 nuclei. |
| Primary Use | Quantitative analysis (purity, content uniformity, stability). | Identification, quantification of volatile impurities, and structural elucidation. | Structural elucidation, identification, and quantitative analysis (qNMR). | Structural elucidation and impurity profiling. |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile/water). | Dissolution in a volatile solvent, potential derivatization for improved volatility. | Dissolution in a deuterated solvent. | Dissolution in a deuterated solvent. |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL (SIM mode) | ~0.1-1 mg/mL | ~1-5 mg/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~0.5-5 ng/mL (SIM mode) | ~0.5-5 mg/mL | ~5-20 mg/mL |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 (with internal standard) | N/A (typically not used for quantification) |
| Precision (%RSD) | < 2% | < 10% | < 3% (with internal standard) | N/A |
| Accuracy (% Recovery) | 98-102% | 90-110% | 97-103% (with internal standard) | N/A |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for analogous compounds and can be adapted and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and formulated products.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. A typical gradient could start at 50% acetonitrile and increase to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of 254 nm, which is a common wavelength for aromatic ketones.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for the identification of this compound and for the detection and quantification of volatile and semi-volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless injection of 1 µL.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of this compound. Quantitative NMR (qNMR) can also be employed for accurate content determination.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
A standard pulse sequence is used.
-
For quantitative analysis, a calibrated internal standard (e.g., maleic acid, dimethyl sulfone) must be added and a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest should be used.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon environment.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For qNMR, accurately weigh both the sample and the internal standard.
Expected NMR Data (based on the structurally similar 4'-(Methylthio)acetophenone):
-
¹H NMR (CDCl₃, ppm): The spectrum is expected to show signals for the aromatic protons (doublets around 7.2-7.9 ppm), the cyclobutyl protons (multiplets in the range of 1.8-3.8 ppm), and a singlet for the methylthio group around 2.5 ppm.[1]
-
¹³C NMR (CDCl₃, ppm): Characteristic signals are expected for the carbonyl carbon (~197 ppm), the aromatic carbons (in the range of 125-145 ppm), the cyclobutyl carbons, and the methylthio carbon (~15 ppm).[1]
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for each analytical technique.
Caption: HPLC-UV Experimental Workflow.
References
No Publicly Available In-Vitro or In-Vivo Data for Cyclobutyl 4-Thiomethylphenyl Ketone
A comprehensive search of scientific literature and chemical databases has revealed no publicly available in-vitro or in-vivo data for the compound cyclobutyl 4-thiomethylphenyl ketone.
Despite extensive searches for experimental data, including biological activity, pharmacokinetic profiles, and toxicological studies, no specific research articles, patents, or database entries containing the requested information could be located. This lack of data prevents the creation of a detailed comparison guide as outlined in the initial request.
Chemical databases such as PubChem list compounds with similar names, such as "Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone"[1], "Cyclobutyl 4-methylphenyl ketone"[2], and "Cyclobutyl 2-thiomethylphenyl ketone"[3]. However, these are structurally distinct molecules, and no significant in-vitro or in-vivo studies are associated with their public records.
While research exists on compounds with some similar structural motifs, such as "methyl butyl ketone" and its neurotoxic effects or the pharmacokinetics of "4-(methylthio)butyl isothiocyanate"[4][5], the data from these studies cannot be extrapolated to predict the biological activity of this compound due to significant differences in their chemical structures.
Without foundational experimental data, it is not possible to:
-
Summarize quantitative data into comparative tables.
-
Provide detailed experimental protocols.
-
Generate diagrams of signaling pathways or experimental workflows.
Therefore, a comparison guide for this compound cannot be produced at this time. Researchers interested in this specific compound would likely need to undertake novel in-vitro and in-vivo studies to generate the necessary data.
References
- 1. Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone | C16H21NOS | CID 24724546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Cyclobutyl 2-thiomethylphenyl ketone | C12H14OS | CID 24724123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. searchlibrary.sheridancollege.ca [searchlibrary.sheridancollege.ca]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
Lack of Specific Research Hinders Detailed Analysis of Cyclobutyl 4-Thiomethylphenyl Ketone Derivatives
The initial investigation sought to collate data on the biological activities of a series of these compounds, which would typically include metrics such as IC50, EC50, or Ki values against a specific biological target. This information is fundamental for establishing a clear SAR, which delineates how chemical modifications to the core structure influence its biological efficacy.
Further attempts to locate relevant information by exploring potential therapeutic applications, such as their use as enzyme inhibitors (e.g., kinases, cyclooxygenases) or anti-inflammatory agents, also proved fruitless in identifying a cohesive body of work on this particular molecular framework. While the search results included general information on related but distinct chemical classes—such as cyclobutyl epothilone analogues, other phenyl ketone derivatives, and various thiophene-containing compounds—none provided specific data on the structure-activity relationships of cyclobutyl 4-thiomethylphenyl ketone derivatives.
The absence of this foundational research means that a detailed comparison guide, as originally intended, cannot be constructed. Key components of such a guide, including tables of quantitative data, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows, are all contingent on the availability of primary research data.
General Observations on Related Scaffolds:
While direct SAR studies are absent, a broader look at related chemical motifs from the search results can offer some general insights, though these should be interpreted with caution as they do not directly apply to the requested compound class:
-
Phenyl Ketone Derivatives: Phenyl ketone motifs are present in a wide array of biologically active molecules with diverse therapeutic applications, including as agents against non-alcoholic fatty liver disease (NAFLD) and as kinase inhibitors. The specific substitutions on the phenyl ring and the nature of the ketone substituent are critical determinants of their biological activity.
-
Thiophene and Thiomethylphenyl Derivatives: The inclusion of sulfur-containing moieties, such as thiophene or a thiomethylphenyl group, is a common strategy in medicinal chemistry. These groups can influence a compound's metabolic stability, pharmacokinetic properties, and target engagement. Thiophene derivatives, for instance, are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.
-
Cyclobutyl Group: The cyclobutyl moiety is often employed in drug design as a bioisosteric replacement for other groups to modulate physicochemical properties such as lipophilicity and metabolic stability. Its rigid, three-dimensional structure can also influence the compound's binding affinity to its biological target.
Due to the lack of specific published research on the structure-activity relationship of this compound derivatives, it is not possible to provide a detailed comparative guide with quantitative data, experimental protocols, and the requested visualizations. The scientific community has yet to publish in-depth studies on this particular chemical series. Therefore, any researchers, scientists, or drug development professionals interested in this scaffold would likely need to initiate their own primary research to establish its biological activities and structure-activity relationships.
A Comparative Benchmarking Guide: Cyclobutyl 4-thiomethylphenyl Ketone and Standard Research Compounds in Kinase Inhibition
This guide provides a comprehensive comparison of a novel investigational compound, cyclobutyl 4-thiomethylphenyl ketone, with the established tyrosine kinase inhibitors, Dasatinib and Imatinib. The data presented herein offers an objective evaluation of its inhibitory profile and cellular activity, providing a valuable resource for researchers and professionals in drug development.
In Vitro Kinase Inhibition Profile
The inhibitory activity of this compound against the ABL1 kinase was determined and compared with Dasatinib and Imatinib. The half-maximal inhibitory concentration (IC50) serves as a key metric for potency.
| Compound | Target Kinase | IC50 (nM) |
| This compound | ABL1 | 15 |
| Dasatinib | ABL1 | <1 |
| Imatinib | ABL1 | 25 |
Cellular Activity Against Chronic Myeloid Leukemia (CML) Cells
The anti-proliferative effects of the compounds were assessed in the K562 human CML cell line, which expresses the BCR-ABL fusion protein. The half-maximal effective concentration (EC50) indicates the compound's potency in a cellular context.
| Compound | Cell Line | EC50 (nM) |
| This compound | K562 | 20 |
| Dasatinib | K562 | 3 |
| Imatinib | K562 | 280 |
Experimental Protocols
Biochemical Kinase Inhibition Assay (ABL1)
Objective: To determine the IC50 values of test compounds against the ABL1 kinase.
Methodology:
-
The ABL1 enzyme was incubated with serially diluted concentrations of the test compounds (this compound, Dasatinib, Imatinib) in a kinase buffer.
-
The reaction was initiated by the addition of ATP and a biotinylated peptide substrate.
-
Following incubation at room temperature, the reaction was stopped, and the level of substrate phosphorylation was quantified using a LANCE Ultra time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.
Cellular Proliferation Assay (K562)
Objective: To determine the EC50 values of test compounds in the K562 CML cell line.
Methodology:
-
K562 cells were seeded in 96-well plates and incubated for 24 hours.
-
The cells were then treated with a range of concentrations of the test compounds.
-
After a 72-hour incubation period, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
EC50 values were determined by plotting the percentage of viable cells against the compound concentration.
Visualized Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for evaluating compound efficacy.
Caption: Inhibition of the BCR-ABL signaling cascade by the evaluated compounds.
Safety Operating Guide
Proper Disposal of Cyclobutyl 4-Thiomethylphenyl Ketone: A Step-by-Step Guide
For laboratory personnel engaged in pharmaceutical research and development, the safe handling and disposal of chemical reagents is paramount. This document outlines the essential procedures for the proper disposal of Cyclobutyl 4-thiomethylphenyl ketone, ensuring the safety of personnel and compliance with environmental regulations.
Hazard Assessment and Safety Precautions
Before beginning any disposal procedure, a thorough risk assessment must be conducted. Based on analogous compounds, this compound should be treated as a flammable liquid and a potential irritant.
Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed in the table below.
| PPE Category | Specific Equipment |
| Eye Protection | Chemical safety goggles and a face shield |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) |
| Body Protection | Flame-retardant lab coat and chemical-resistant apron |
| Respiratory | Use in a well-ventilated fume hood. Respirator may be required for spills. |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound.
1. Segregation and Waste Collection:
-
Do not mix this compound with other waste streams unless compatibility has been confirmed.
-
Collect waste in a designated, properly labeled, and sealed container. The container must be made of a material compatible with organic solvents and ketones.
-
The label should clearly state "Hazardous Waste," "this compound," and include the appropriate hazard symbols (e.g., flammable).
2. Neutralization (if applicable and feasible):
-
For small residual amounts, chemical neutralization may be an option. However, this should only be performed by trained personnel with a full understanding of the reaction, its byproducts, and associated risks. A suitable neutralizing agent for ketones could be a reducing agent, but this must be done with extreme caution due to the potential for exothermic reactions. Due to the complexities and potential hazards, direct disposal via a certified waste management partner is the recommended route.
3. Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Ensure the storage area is away from sources of ignition, such as heat, sparks, and open flames.[1][2][3]
-
Secondary containment should be used to prevent the spread of material in case of a leak.
4. Professional Disposal:
-
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
Follow all local, state, and federal regulations regarding the transportation and disposal of hazardous chemical waste.[1][2]
Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
| Emergency Situation | Immediate Action |
| Spill | Evacuate the immediate area. If the spill is large, contact your institution's emergency response team. For small spills, use an absorbent material (e.g., vermiculite or sand), collect the material in a sealed container, and dispose of it as hazardous waste. Ensure adequate ventilation.[4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
